Antiviral agent 36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32N4O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
3-(3-tert-butylphenyl)-2-[(E)-2-(6-methoxy-2-pyridinyl)ethenyl]-6-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C30H32N4O3/c1-30(2,3)21-7-5-9-24(19-21)34-27(14-11-22-8-6-10-28(31-22)36-4)32-26-13-12-23(20-25(26)29(34)35)33-15-17-37-18-16-33/h5-14,19-20H,15-18H2,1-4H3/b14-11+ |
InChI Key |
CUTRLCMAVXSSFO-SDNWHVSQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)/C=C/C5=NC(=CC=C5)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)C=CC5=NC(=CC=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Antiviral Agent 36 (Compound 27)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the currently available scientific data on "Antiviral agent 36," a novel quinazolinone-based compound identified as a potent inhibitor of Dengue (DENV) and Zika (ZIKV) viruses. This document summarizes its antiviral activity, details relevant experimental protocols, and visualizes the current understanding of its mechanism of action, while also highlighting areas requiring further investigation.
Introduction
This compound, also referred to as compound 27 in the primary literature, is a 2,3,6-trisubstituted quinazolinone derivative that has demonstrated significant in vitro efficacy against multiple strains of both Dengue and Zika viruses.[1][2][3][4] As a member of the Flavivirus genus, these mosquito-borne pathogens represent a considerable global health concern with no approved specific antiviral therapies currently available. The discovery of potent small molecule inhibitors like this compound is a critical step towards addressing this unmet medical need. This guide consolidates the published data on this compound to facilitate further research and development efforts.
Quantitative Antiviral Activity
The antiviral potency of this compound (compound 27) has been quantified against several strains of Zika and Dengue viruses. The key efficacy metric reported is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%. The available data is summarized in the tables below.[1][2]
Table 1: Anti-Zika Virus (ZIKV) Activity of this compound (Compound 27)
| Virus Strain | Cell Line | EC50 (nM) |
| ZIKV-FLR | Vero | 100 |
| ZIKV-HN16 | Vero | 90 |
Table 2: Anti-Dengue Virus (DENV) Activity of this compound (Compound 27)
| Virus Serotype | Cell Line | EC50 (nM) |
| DENV-2 | Vero | 210 |
| DENV-3 | Vero | 120 |
Mechanism of Action
The precise molecular mechanism of action for this compound (compound 27) has not yet been fully elucidated. The primary research indicates that the specific viral or host cell target of this quinazolinone compound is currently unknown and remains a subject for future investigation.[1] However, based on the experimental design of the initial studies, it is suggested that the compound interferes with the viral replication cycle.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on standard virological assays.
Cell-Based Zika and Dengue Virus Replication Assay (Endpoint Dilution)
This assay is designed to determine the concentration at which an antiviral compound inhibits viral replication, typically measured by the reduction of viral-induced cytopathic effect (CPE) or by quantifying viral components.
Protocol Steps:
-
Cell Culture:
-
Vero cells (or another susceptible cell line) are seeded in 96-well microtiter plates at a density that allows for a confluent monolayer to form within 24 hours.
-
Cells are maintained in an appropriate growth medium (e.g., DMEM supplemented with 10% FBS) and incubated at 37°C with 5% CO2.[5]
-
-
Compound Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations for testing.
-
-
Infection and Treatment:
-
The growth medium is removed from the cell monolayers.
-
The prepared compound dilutions are added to the respective wells.
-
Cells are then infected with a pre-titered stock of Zika or Dengue virus at a specific Multiplicity of Infection (MOI).
-
Control wells include virus-only (no compound) and mock-infected (no virus, no compound) cells.
-
-
Incubation and Observation:
-
The plates are incubated for a period sufficient for the virus to replicate and cause observable cytopathic effects in the control wells (typically 3-5 days).[6]
-
Plates are observed daily under a microscope to monitor for CPE.
-
-
Quantification of Antiviral Activity:
-
Endpoint Dilution (TCID50): The dilution of the virus that causes infection in 50% of the cell cultures is determined. The reduction in TCID50 in the presence of the compound is used to calculate antiviral activity.[7]
-
MTT Assay: To quantify cell viability as an indirect measure of CPE inhibition, an MTT [3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay can be performed.[1] Viable cells convert the MTT reagent into a colored formazan product, which can be measured spectrophotometrically.
-
The EC50 value is then calculated from the dose-response curve generated from the viability data.
-
Plaque Reduction Neutralization Test (PRNT)
While primarily used for quantifying neutralizing antibodies, the PRNT can be adapted to assess the ability of an antiviral compound to inhibit the formation of viral plaques.
Protocol Steps:
-
Cell Seeding:
-
A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.[5]
-
-
Virus-Compound Incubation:
-
A known concentration of virus (to produce a countable number of plaques) is pre-incubated with serial dilutions of this compound for a set period (e.g., 1 hour at 37°C).
-
-
Infection:
-
The cell monolayers are washed, and the virus-compound mixtures are added to the wells.
-
The plates are incubated for 1-2 hours to allow for viral adsorption.
-
-
Overlay:
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
-
Incubation and Staining:
-
Plates are incubated for several days until plaques are visible.
-
The cell monolayer is then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis:
-
The number of plaques in the wells treated with the compound is compared to the number in the virus-only control wells.
-
The concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.[8]
-
Summary and Future Directions
This compound (compound 27) is a promising lead compound with potent, low nanomolar activity against both Zika and Dengue viruses in vitro. The available data robustly supports its inhibitory effect on viral replication. However, a significant knowledge gap exists regarding its specific molecular target and the downstream signaling pathways it may modulate.
Future research should prioritize:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific viral or host protein that this compound binds to.
-
Mechanism of Action Studies: Time-of-addition assays to pinpoint the stage of the viral lifecycle that is inhibited (e.g., entry, replication, assembly, or egress).
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models of Dengue and Zika virus infection.
Elucidating the mechanism of action will be crucial for the rational design of second-generation inhibitors with improved potency and drug-like properties, ultimately advancing the development of a much-needed therapy for these widespread and debilitating flaviviral diseases.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zika Virus Infectious Cell Culture System and the In Vitro Prophylactic Effect of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry-Based Assay for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Antiviral Agent 36
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of a novel class of 2,3,6-trisubstituted quinazolinone derivatives, with a specific focus on the potent antiviral agent designated as compound 36. This series of compounds has demonstrated significant inhibitory activity against Zika virus (ZIKV) and Dengue virus (DENV), two flaviviruses that pose a considerable global health threat. Phenotypic screening identified this chemical scaffold as a promising starting point for the development of novel antiviral therapeutics. This document provides a comprehensive overview of the synthetic chemistry, structure-activity relationships (SAR), quantitative antiviral efficacy, and the experimental protocols utilized in the characterization of these compounds. The data presented herein is primarily derived from the foundational study by Ashraf-Uz-Zaman et al., published in the Journal of Medicinal Chemistry in 2023.
Introduction
Zika virus (ZIKV) and Dengue virus (DENV) are mosquito-borne flaviviruses responsible for millions of symptomatic infections annually.[1] ZIKV infections have been linked to severe neurological complications, including microcephaly in newborns, while DENV can lead to life-threatening dengue hemorrhagic fever.[1] Currently, there are no approved antiviral drugs for the prevention or treatment of ZIKV or DENV infections, highlighting the urgent need for novel therapeutic agents.
A recent study by Ashraf-Uz-Zaman and colleagues identified a series of 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of ZIKV and DENV replication through a phenotype-based screening approach.[1] This guide focuses on the discovery and synthesis of this promising class of antiviral agents, with a particular emphasis on compound 36 , 6-(Piperidin-1-yl)-3-(3-tert-butylphenyl)-2-[2-(4-trifluoromethyl-3-pyridinyl)ethenyl]-4(3H)-quinazolinone.[1] Additionally, for a comprehensive understanding of the structure-activity relationship, data for the highly potent analog, compound 27 , is also presented.
Discovery and Biological Activity
The initial discovery stemmed from a cell-based, phenotypic screen designed to identify inhibitors of ZIKV replication.[1] This assay monitored the cytopathic effect (CPE) of the virus on Vero cells, where a compound's ability to protect cells from virus-induced death indicated antiviral activity.[1] The 2,3,6-trisubstituted quinazolinone scaffold emerged as a hit from this screen, leading to the synthesis and evaluation of a library of 54 analogs to establish a structure-activity relationship (SAR).[1]
Quantitative Antiviral Data
The antiviral efficacy of the synthesized compounds was quantified by determining their 50% effective concentration (EC50), the concentration at which a 50% reduction in viral activity is observed. The cytotoxicity of the compounds was assessed by measuring the 50% cytotoxic concentration (CC50) in various cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
The following tables summarize the in vitro antiviral activity and cytotoxicity of key quinazolinone derivatives against different strains of Zika and Dengue viruses in various cell lines.
Table 1: Antiviral Activity (EC50) of Quinazolinone Derivatives against Zika Virus (ZIKV)
| Compound | Virus Strain | Cell Line | EC50 (nM)[1] |
| 22 | ZIKV-FLR | Vero | 900 |
| 27 | ZIKV-FLR | Vero | 180 |
| 27 | ZIKV-FLR | U87 | 100 |
| 27 | ZIKV-FLR | C6/36 | 230 |
| 27 | ZIKV-HN16 | Vero | 86 |
| 47 | ZIKV-FLR | Vero | 210 |
Table 2: Antiviral Activity (EC50) of Quinazolinone Derivatives against Dengue Virus (DENV)
| Compound | Virus Strain | Cell Line | EC50 (nM)[1] |
| 22 | DENV-2 | Vero | 160 |
| 27 | DENV-2 | Vero | 210 |
| 27 | DENV-3 | Vero | 120 |
| 47 | DENV-2 | Vero | 560 |
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of Key Quinazolinone Derivatives
| Compound | Cell Line | CC50 (µM)[1] | Selectivity Index (SI) vs. ZIKV-HN16 (for compound 27) |
| 22 | U87 | >20 | >22 (vs. ZIKV-FLR in Vero) |
| 27 | U87 | >20 | >232 |
| 47 | U87 | >20 | >95 (vs. ZIKV-FLR in Vero) |
Note: The primary publication states that compounds 22, 27, and 47 did not significantly inhibit the proliferation of human U87 cells at 20 µM.[1] Therefore, the CC50 is greater than 20 µM, and the selectivity indices are presented as greater than the calculated value based on this lower limit.
Synthesis of Antiviral Agent 36 and Analogs
The synthesis of the 2,3,6-trisubstituted quinazolinone derivatives follows a multi-step synthetic route, as outlined in the work by Ashraf-Uz-Zaman et al.[1] The general synthetic scheme is depicted below.
General Synthetic Workflow
Caption: General synthetic workflow for 2,3,6-trisubstituted quinazolinones.
Detailed Experimental Protocols
The following protocols are adapted from the general procedures described by Ashraf-Uz-Zaman et al.[1]
Protocol 1: Synthesis of 2-Methyl-3-phenylquinazolinone Intermediate (General Procedure)
-
Benzamide Formation: A mixture of isatoic anhydride (1.0 eq.) and an appropriate aniline derivative (1.0 eq.) is heated, typically in a solvent such as ethanol, under reflux conditions for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid benzamide intermediate is collected by filtration, washed with a cold solvent, and dried.
-
Quinazolinone Ring Formation: The dried benzamide intermediate is subjected to a cyclization reaction by heating at 110°C, either neat or in a high-boiling point solvent, until the reaction is complete as indicated by TLC. The crude 2-methyl-3-phenylquinazolinone product is then purified, typically by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-(Piperidin-1-yl)-3-(3-tert-butylphenyl)-2-[2-(4-trifluoromethyl-3-pyridinyl)ethenyl]-4(3H)-quinazolinone (Compound 36)
-
To a solution of the corresponding 2-methyl-3-(3-tert-butylphenyl)-6-(piperidin-1-yl)quinazolin-4(3H)-one intermediate (1.0 eq.) in a suitable solvent (e.g., acetic anhydride), is added 4-(trifluoromethyl)picolinaldehyde (1.2 eq.).
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with monitoring by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane) to remove any unreacted aldehyde.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure compound 36.
-
The structure and purity of the final compound are confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). For compound 36, the 1H NMR spectrum in CDCl3 shows a characteristic doublet for the ethenyl proton at δ 7.82 (d, J = 15.6 Hz, 1H).[1]
Mechanism of Action
The precise molecular target of this quinazolinone series remains to be fully elucidated.[1] However, preliminary mechanistic studies suggest that these compounds may inhibit an early stage of the viral life cycle, such as attachment to the host cell or entry into the cell.
Time-of-Addition Experiment
A time-of-addition experiment was conducted to probe the stage of the viral life cycle inhibited by compound 27. The results indicated that the compound exhibited significantly higher antiviral activity when added concurrently with the virus (pretreatment) compared to when it was added after the virus had been allowed to enter the cells (post-treatment).[1] This observation, similar to the profile of the known entry inhibitor chloroquine, suggests that compound 27 likely interferes with viral attachment or entry.[1]
Caption: Logical flow of the time-of-addition experiment and results.
Further studies are required to identify the specific host or viral factor that these compounds interact with to exert their antiviral effect.
Key Experimental Methodologies
Antiviral Activity Assay (Endpoint Dilution Assay)
-
Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.
-
Compound Preparation: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment: The cell culture medium is removed from the wells, and the cells are infected with ZIKV or DENV at a predetermined multiplicity of infection (MOI). Immediately following the addition of the virus, the serially diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of cytopathic effects in the virus control wells (typically 3-5 days).
-
Assessment of Cytopathic Effect (CPE): The cells are visually inspected under a microscope to determine the extent of CPE in each well. The endpoint is the lowest concentration of the compound that protects the cells from virus-induced CPE.
-
Data Analysis: The EC50 value is calculated from the dose-response curve generated from the CPE data.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: U87 cells (or other relevant cell lines) are seeded in 96-well plates and allowed to attach and grow overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a duration equivalent to the antiviral assay (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Viral RNA Quantification (qRT-PCR)
-
Sample Collection: Supernatants from the infected and treated cell cultures are collected at a specific time point post-infection.
-
RNA Extraction: Viral RNA is extracted from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription and Quantitative PCR: The extracted RNA is subjected to a one-step or two-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific to a conserved region of the ZIKV or DENV genome.
-
Data Analysis: The amount of viral RNA in each sample is quantified by comparing the cycle threshold (Ct) values to a standard curve generated from a known quantity of viral RNA. The reduction in viral RNA levels in the presence of the compound compared to the untreated control is then calculated.
Conclusion and Future Directions
The 2,3,6-trisubstituted quinazolinone scaffold, exemplified by compound 36 and its more potent analog 27, represents a promising new class of antiviral agents with potent activity against both Zika and Dengue viruses.[1] The favorable in vitro efficacy and low cytotoxicity of these compounds make them excellent candidates for further preclinical development.[1]
Future research should focus on several key areas:
-
Target Identification: Elucidating the precise molecular target of these compounds is crucial for understanding their mechanism of action and for rational drug design.
-
Pharmacokinetic Profiling: In vivo studies are needed to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of these compounds to determine their suitability for systemic administration.
-
In Vivo Efficacy: The antiviral activity of these compounds needs to be validated in relevant animal models of ZIKV and DENV infection.
-
Lead Optimization: Further medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and pharmacokinetic profile of this chemical series.
The discovery of this novel class of quinazolinone-based antiviral agents provides a valuable starting point for the development of much-needed therapeutics to combat the global threat of Zika and Dengue virus infections.
References
An In-depth Technical Guide to Antiviral Agent 36: A Potent Quinazolinone-Based Inhibitor of Zika and Dengue Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 36, also identified as compound 27 in key scientific literature, is a novel 2,3,6-trisubstituted quinazolinone derivative that has demonstrated significant inhibitory activity against Zika virus (ZIKV) and Dengue virus (DENV), two prominent mosquito-borne flaviviruses of global health concern. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, antiviral activity, and the experimental protocols used for its evaluation. Additionally, a proposed mechanism of action is discussed and visualized to aid in further research and development.
Chemical Structure and Properties
This compound is chemically named 2-((E)-2-(4-(trifluoromethyl)pyridin-2-yl)vinyl)-3-(3-(tert-butyl)phenyl)-6-morpholinoquinazolin-4(3H)-one. Its structure is characterized by a central quinazolinone core with three key substitutions that contribute to its potent antiviral efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₃₂F₃N₄O₂ |
| Molecular Weight | 553.60 g/mol |
| Appearance | Solid |
| Purity | >98% |
Synthesis
The synthesis of this compound is a multi-step process starting from isatoic anhydride, as described by Ashraf-Uz-Zaman et al. (2023).[1] The general synthetic scheme for 2,3,6-trisubstituted quinazolinones involves the following key transformations:
-
Formation of the Benzamide Intermediate: Isatoic anhydride is condensed with an appropriate aniline derivative to form a benzamide intermediate.
-
Cyclization to Quinazolinone Core: The benzamide intermediate undergoes a cyclization reaction at elevated temperatures to yield the 2-methyl-3-phenylquinazolinone core structure.
-
Condensation to Final Product: The methyl group at the 2-position of the quinazolinone core is then reacted with a substituted arylaldehyde to introduce the vinylpyridine moiety, yielding the final product.
A detailed experimental protocol for a similar synthesis is provided in the Appendix.
Antiviral Activity
This compound has demonstrated potent and broad-spectrum activity against multiple strains of both Zika and Dengue viruses in various cell lines. The antiviral efficacy is quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of the viral replication.
Table 2: In Vitro Antiviral Activity (EC₅₀) of this compound
| Virus Strain | Cell Line | EC₅₀ (nM) | Reference |
| Zika Virus (ZIKV-FLR) | Vero | 180 | [1] |
| Zika Virus (ZIKV-FLR) | U87 | 100 | [1] |
| Zika Virus (ZIKV-FLR) | C6/36 | 230 | [1] |
| Zika Virus (ZIKV-HN16) | Vero | 86 | [1] |
| Dengue Virus (DENV-2) | Vero | 210 | [1] |
| Dengue Virus (DENV-3) | Vero | 120 | [1] |
EC₅₀ values were determined using cytopathic effect (CPE) inhibition or other relevant assays.
Proposed Mechanism of Action
The precise molecular target of this compound has not been definitively elucidated, as it was identified through phenotypic screening.[1] However, based on the known mechanisms of other quinazolinone-based antiviral compounds and the general lifecycle of flaviviruses, a plausible mechanism of action is the inhibition of viral replication at one or more key stages. Potential targets for this class of compounds include the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein, or host factors that are required for viral replication.
The following diagram illustrates the flavivirus replication cycle and highlights potential stages where quinazolinone derivatives like this compound may exert their inhibitory effects.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay for Zika Virus
This protocol is a representative method for determining the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with Zika virus at a multiplicity of infection (MOI) of 0.1. Immediately add the different concentrations of the antiviral compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 3-5 days, or until significant CPE is observed in the virus control wells.
-
CPE Observation and Staining: Observe the cells daily for CPE under a microscope. After the incubation period, fix the cells with 10% formalin and stain with a 0.5% crystal violet solution.
-
Quantification: Elute the stain with methanol and measure the optical density (OD) at 570 nm using a microplate reader. The EC₅₀ value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.
MTT Assay for Dengue Virus
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to indirectly measure virus-induced cytotoxicity.
-
Cell Seeding and Infection: Seed Huh-7 cells in a 96-well plate and infect with Dengue virus as described in the CPE assay protocol.
-
Compound Treatment: Add serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The EC₅₀ is calculated based on the increase in cell viability in treated wells compared to untreated, infected wells.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and initial characterization of antiviral compounds like agent 36.
Caption: Workflow for antiviral drug discovery and characterization.
Conclusion
This compound is a promising lead compound for the development of therapeutics against Zika and Dengue viruses. Its potent in vitro activity and amenability to chemical modification make it an attractive candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and optimizing its structure to enhance its therapeutic index.
Appendix
Detailed Synthesis Protocol for a 2,3,6-Trisubstituted Quinazolinone Derivative (Representative)
This protocol is a general representation for the synthesis of compounds similar to this compound.
-
Synthesis of 2-amino-5-morpholinobenzoic acid: A mixture of 2-amino-5-bromobenzoic acid (1 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and NaOtBu (2.5 eq) in toluene is heated at 100°C for 12 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the product.
-
Synthesis of 2-methyl-6-morpholino-3- (3-(tert-butyl)phenyl)quinazolin-4(3H)-one: A solution of 2-amino-5-morpholinobenzoic acid (1 eq) and 3-(tert-butyl)aniline (1.1 eq) in acetic anhydride is refluxed for 6 hours. The mixture is cooled, and the resulting precipitate is filtered and washed to give the product.
-
Synthesis of 2-((E)-2-(4-(trifluoromethyl)pyridin-2-yl)vinyl)-3-(3-(tert-butyl)phenyl)-6-morpholinoquinazolin-4(3H)-one (this compound): To a solution of 2-methyl-6-morpholino-3-(3-(tert-butyl)phenyl)quinazolin-4(3H)-one (1 eq) and 4-(trifluoromethyl)picolinaldehyde (1.2 eq) in acetic anhydride, a catalytic amount of acetic acid is added. The mixture is heated at 120°C for 8 hours. After cooling, the reaction is quenched with a saturated solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the final product.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
References
Target Identification of Antiviral Agent 36 in Flaviviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and re-emergence of flaviviruses, such as Dengue (DENV) and Zika (ZIKV), pose a significant global health threat, necessitating the urgent development of effective antiviral therapeutics. Antiviral agent 36, also referred to as compound 27, has been identified as a potent inhibitor of both DENV and ZIKV. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its target identification, mechanism of action, and the experimental protocols used in its evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-flaviviral drugs.
Quantitative Data Summary
This compound, a 2,3,6-trisubstituted quinazolinone, has demonstrated potent and broad-spectrum activity against multiple strains of Zika and Dengue viruses in various cell lines. The following tables summarize the key quantitative data from preclinical studies.[1][2][3][4]
Table 1: Antiviral Activity (EC50) of this compound (Compound 27) against Zika Virus (ZIKV)
| ZIKV Strain | Cell Line | EC50 (nM) |
| ZIKV-FLR | Vero | 180 |
| ZIKV-FLR | U87 | 100 |
| ZIKV-FLR | C6/36 | 230-770 |
| ZIKV-HN16 | - | 90 |
Table 2: Antiviral Activity (EC50) of this compound (Compound 27) against Dengue Virus (DENV)
| DENV Serotype | EC50 (nM) |
| DENV-2 | 210 |
| DENV-3 | 120 |
Table 3: Cytotoxicity and Selectivity Index of this compound (Compound 27)
| Cell Line | CC50 (µM) | Selectivity Index (SI) |
| Vero | >10 | >55.6 |
| U87 | >10 | >100 |
| C6/36 | >10 | >13-43.5 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is calculated as CC50/EC50.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Antiviral Activity Assessment by Quantitative Reverse Transcription PCR (qRT-PCR)
This assay is used to quantify the reduction in viral RNA levels in the presence of the antiviral compound.
a. Cell Culture and Infection:
-
Seed host cells (e.g., Vero, U87, or C6/36) in 96-well plates at a predetermined density to achieve 80-90% confluency on the day of infection.
-
Infect the cells with the desired flavivirus strain at a specific multiplicity of infection (MOI).
-
Simultaneously, treat the infected cells with serial dilutions of this compound. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., known antiviral compounds).
b. RNA Extraction:
-
At a designated time post-infection (e.g., 48 or 72 hours), harvest the cell culture supernatant or cell lysate.
-
Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
c. qRT-PCR:
-
Perform one-step qRT-PCR using primers and probes specific to a conserved region of the flavivirus genome (e.g., NS5 gene).[5][6][7][8][9]
-
The reaction mixture typically contains the extracted RNA template, specific primers and probe, reverse transcriptase, DNA polymerase, and dNTPs.
-
Run the qRT-PCR on a thermal cycler with a program that includes a reverse transcription step followed by PCR amplification cycles.
-
Quantify the viral RNA levels by comparing the cycle threshold (Ct) values of the treated samples to the untreated controls.
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
Cytotoxicity Assessment by MTS Assay
The MTS assay is a colorimetric method used to determine the viability of cells in the presence of the test compound.[10][11][12][13][14]
a. Cell Seeding and Treatment:
-
Seed host cells in a 96-well plate at a suitable density.
-
Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.
b. MTS Reagent Addition and Incubation:
-
Following the treatment period, add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.[11]
-
Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.[10][11][12]
c. Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
The amount of color produced is directly proportional to the number of viable cells.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Target Identification and Mechanism of Action
Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds, including this compound, as novel inhibitors of ZIKV replication.[1][3] Further studies have shown that treatment with this compound significantly reduces the cellular levels of viral proteins, including the non-structural proteins NS5 and NS3, as well as the capsid protein.[1][3] This suggests that this compound interferes with the viral replication process. While the precise molecular target has not been definitively elucidated, the observed reduction in multiple viral proteins points towards an inhibition of a critical step in the viral life cycle, such as RNA synthesis or polyprotein processing.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Flavivirus real-time quantitative PCR (qRT-PCR) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Development of one-step quantitative reverse transcription PCR for the rapid detection of flaviviruses | Semantic Scholar [semanticscholar.org]
- 8. A Novel Pan-Flavivirus Detection and Identification Assay Based on RT-qPCR and Microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. cohesionbio.com [cohesionbio.com]
Structure-Activity Relationship Studies of Antiviral Agent 36 and its Analogs Targeting Flavivirus Envelope Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of antiviral agent 36, a potent inhibitor of flavivirus replication. This document details the quantitative data from these studies, the experimental protocols used for evaluation, and visual representations of the proposed mechanism of action and experimental workflows. The information presented is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.
Introduction
Flaviviruses, such as Dengue virus, Yellow Fever virus, West Nile virus, and Zika virus, represent a significant global health concern. The flavivirus envelope (E) protein is a critical component for viral entry into host cells, mediating both receptor binding and membrane fusion.[1][2] This makes the E protein an attractive target for the development of novel antiviral therapeutics. A series of thiazole derivatives has been identified as potent inhibitors of flavivirus replication, with compound 36 emerging as one of the most active agents in this class.[1][3] This guide focuses on the SAR of this series of compounds, providing valuable insights for the rational design of more effective and less cytotoxic antiviral agents.
Structure-Activity Relationship Data
The antiviral activity and cytotoxicity of a series of thiazole derivatives were evaluated against Yellow Fever Virus (YFV). The half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI) are summarized in the table below. The SI, calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Structure | YFV EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| D03 (Lead) | (Structure not explicitly provided in snippets) | 31 | >100 | >3.2 |
| 23 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |
| 24 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |
| 25 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |
| 26 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |
| 27 | (Structure not explicitly provided in snippets) | 30-50 | >100 | >2-3.3 |
| 28 | (Structure not explicitly provided in snippets) | Inactive | >100 | - |
| 29 | (Structure not explicitly provided in snippets) | Inactive | >100 | - |
| 30 | (Structure not explicitly provided in snippets) | Inactive | >100 | - |
| 36 | (Structure not explicitly provided in snippets) | 0.9 | >100 | >111 |
Data synthesized from the primary research publication.[3][4] The specific chemical structures for each compound require access to the full publication.
A preliminary SAR analysis suggests that an electron-rich aromatic ring attached to a thiazole ring, which is then linked to a 2- or 4-substituted aniline group, may be a key template for antiviral activity.[4] The most active compound, 36 , demonstrated a significant improvement in potency against Yellow Fever Virus replication with an EC50 value of 0.9 µM.[3][4] Notably, the presence of a pyridine ring (compounds 28 and 29) or the absence of the aniline group (compound 30) leads to a loss of antiviral activity.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Yellow Fever Virus Inhibition Assay
This assay is designed to evaluate the ability of test compounds to inhibit the replication of Yellow Fever Virus in a cell-based system.
-
Cell Plating: Plate BHK-21 cells (baby hamster kidney cells) in 96-well plates at a density that allows for a confluent monolayer to form overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Infection and Treatment: On the day of the assay, remove the cell culture medium from the 96-well plates. Infect the cells with Yellow Fever Virus at a predetermined multiplicity of infection (MOI).
-
Addition of Compounds: Immediately after infection, add the prepared dilutions of the test compounds to the respective wells. Include appropriate controls: virus-infected cells without compound (virus control), uninfected cells without compound (cell control), and a known antiviral drug as a positive control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: The inhibition of viral replication can be quantified by various methods, such as:
-
Plaque Reduction Assay: Supernatants from the treated and control wells are serially diluted and used to infect fresh cell monolayers under an agarose overlay. After incubation, the cells are fixed and stained to visualize and count viral plaques. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
-
qRT-PCR: Total RNA is extracted from the cells, and the level of viral RNA is quantified using quantitative reverse transcription PCR. The EC50 is the concentration that reduces viral RNA levels by 50%.
-
Reporter Virus Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured, and the EC50 is the concentration that reduces the signal by 50%.[5]
-
Cytotoxicity Assay
This assay is performed to determine the concentration at which the test compounds are toxic to the host cells, which is crucial for calculating the selectivity index.
-
Cell Plating: Plate BHK-21 cells in 96-well plates at the same density as for the antiviral assay and allow them to adhere overnight.
-
Compound Addition: Add the same serial dilutions of the test compounds to the wells containing uninfected cells. Include a "cells only" control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Determine the cell viability using a standard method, such as the MTT assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The CC50 is the compound concentration that reduces cell viability by 50% compared to the untreated cell control. This is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the proposed mechanism of action for this compound and the general workflow for its evaluation.
Caption: Proposed mechanism of this compound targeting the flavivirus E protein to inhibit viral entry.
References
- 1. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Functions of the Envelope Glycoprotein in Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Antiviral Agent 36 Against Dengue Virus Serotypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat with four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). Currently, no specific antiviral therapy is available. This technical guide provides a comprehensive overview of the in-vitro efficacy of a novel quinazolinone derivative, designated as "antiviral agent 36" (also referred to as compound 27), against various dengue virus serotypes. This document summarizes the available quantitative data, outlines putative experimental protocols based on standard virological assays, and presents a hypothetical mechanism of action involving relevant signaling pathways.
Introduction
The increasing incidence and geographical expansion of dengue virus infections underscore the urgent need for effective antiviral therapeutics. A promising class of compounds under investigation is the quinazolinone derivatives, which have demonstrated a broad spectrum of biological activities. This guide focuses on a specific 2,3,6-trisubstituted quinazolinone, "this compound" (compound 27), identified as a potent inhibitor of dengue virus replication in preliminary studies.
Quantitative Efficacy Data
The antiviral activity of agent 36 has been evaluated against two of the four dengue virus serotypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized in the table below.
| Antiviral Agent | Virus Serotype | EC50 (nM) | Reference |
| Agent 36 (Compound 27) | DENV-2 | 210 | [1] |
| Agent 36 (Compound 27) | DENV-3 | 120 | [1] |
| Agent 36 (Compound 27) | DENV-1 | Data Not Available | |
| Agent 36 (Compound 27) | DENV-4 | Data Not Available |
Note: Efficacy data for this compound against DENV-1 and DENV-4 are not currently available in the reviewed literature. Further studies are required to establish the full spectrum of activity of this compound.
Experimental Protocols
While the specific experimental details for the evaluation of this compound are not fully disclosed in the primary literature, this section outlines standard and widely accepted protocols for determining the in-vitro efficacy of antiviral compounds against dengue virus. These methodologies are presumed to be similar to those employed for generating the existing data.
Cell Lines and Virus Strains
-
Cell Lines: Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for dengue virus propagation and antiviral assays due to their susceptibility to infection and clear cytopathic effect (CPE) development. Other suitable cell lines include Huh-7 (human hepatoma cells) and C6/36 (Aedes albopictus mosquito cells).
-
Virus Strains: Laboratory-adapted strains of DENV-2 and DENV-3 were utilized in the initial studies. For comprehensive analysis, testing against clinical isolates of all four serotypes is recommended.
Cytotoxicity Assay
Prior to assessing antiviral activity, the cytotoxic potential of the compound on the host cells must be determined.
-
Cell Seeding: Plate host cells (e.g., Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cytotoxicity kit.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Efficacy Assay (TCID50-Based)
The Tissue Culture Infectious Dose 50 (TCID50) assay is a common method to quantify viral titers and assess the efficacy of antiviral compounds.
-
Cell Preparation: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Virus and Compound Preparation: Prepare serial dilutions of the dengue virus stock. Pre-incubate the virus with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers.
-
Incubation: Incubate the plates for 5-7 days, observing daily for the appearance of cytopathic effects (CPE).
-
CPE Scoring: Score each well as positive or negative for CPE.
-
TCID50 and EC50 Calculation: Calculate the TCID50 using the Reed-Muench method. The EC50 is then determined as the concentration of the compound that reduces the viral titer by 50%.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying neutralizing antibodies and can be adapted to evaluate antiviral compounds.
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Mix a known titer of dengue virus with serial dilutions of this compound and incubate.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The EC50 is the concentration of the compound that results in a 50% reduction in the number of plaques compared to the virus-only control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the in-vitro antiviral activity of Agent 36.
Putative Signaling Pathway of Dengue Virus Replication and Inhibition
Caption: A putative signaling pathway of DENV replication and the potential point of inhibition by this compound.
Mechanism of Action (Hypothetical)
The precise molecular target of this compound in the context of dengue virus replication has not yet been elucidated. Based on the known replication cycle of flaviviruses and the chemical class of the compound, several putative mechanisms of action can be proposed:
-
Inhibition of Viral Enzymes: Quinazolinone derivatives have been reported to inhibit various viral enzymes. Agent 36 may target key viral proteins essential for replication, such as the NS5 RNA-dependent RNA polymerase (RdRp) or the NS2B/NS3 protease complex. Inhibition of these enzymes would directly block viral genome replication and polyprotein processing, respectively.
-
Interference with Viral Entry: The compound could potentially interfere with the early stages of the viral life cycle, such as attachment to host cell receptors or the conformational changes in the envelope protein required for membrane fusion and viral entry.
-
Modulation of Host Factors: Many viruses, including dengue, rely on host cell factors for efficient replication. This compound might exert its effect by modulating a host signaling pathway that is crucial for the viral life cycle. For instance, it could interfere with cellular kinases, lipid metabolism, or pathways involved in the formation of the viral replication complex.
Further research, including target identification studies, is necessary to definitively establish the mechanism of action of this promising antiviral candidate.
Conclusion and Future Directions
This compound, a novel quinazolinone derivative, has demonstrated potent in-vitro activity against DENV-2 and DENV-3. The lack of data for DENV-1 and DENV-4 highlights a critical gap in our understanding of its full potential as a pan-serotype inhibitor. Future research should prioritize:
-
Efficacy studies against DENV-1 and DENV-4.
-
Elucidation of the specific molecular target and mechanism of action.
-
In-vivo efficacy and pharmacokinetic studies in appropriate animal models.
-
Assessment of the potential for resistance development.
A comprehensive evaluation of these aspects will be crucial in determining the clinical translatability of this compound as a therapeutic for dengue fever.
References
Antiviral Agent 36: A Technical Overview of its Activity Against Zika Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Antiviral agent 36 (also known as compound 27), a novel quinazolinone-based inhibitor, against various strains of the Zika virus (ZIKV). The information presented is collated from peer-reviewed research and is intended to inform further research and development efforts.
Executive Summary
This compound has emerged as a potent inhibitor of Zika virus replication in preclinical studies. This document summarizes the quantitative data regarding its efficacy, details the experimental protocols used for its evaluation, and discusses its known mechanism of action. Notably, while the agent shows significant promise, its precise molecular target and the signaling pathways it may modulate remain subjects for future investigation.
Quantitative Antiviral Activity
The antiviral potency of agent 36 has been evaluated against multiple Zika virus strains in various cell lines. The key parameters measured are the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
| Zika Virus Strain | Cell Line | EC50 (nM) | Reference |
| ZIKV-FLR | Vero | 180 | [1] |
| ZIKV-FLR | U87 | 100 | [1][2] |
| ZIKV-FLR | C6/36 | 230-770 | [1] |
| ZIKV-HN16 | Vero | 86 | [1] |
Table 1: Antiviral Activity of Agent 36 against Zika Virus Strains
| Cell Line | CC50 (µM) | Reference |
| U87 | >20 | [1] |
Table 2: Cytotoxicity Profile of this compound
Mechanism of Action
The precise mechanism by which this compound inhibits Zika virus replication is not yet fully elucidated. However, preliminary evidence from the primary research suggests that it may act at an early stage of the viral life cycle, potentially inhibiting the attachment or entry of the virus into the host cell.[1] Further target identification and mechanism of action studies are required to confirm this hypothesis. Treatment of infected cells with compound 27 has been shown to significantly reduce the cellular levels of viral non-structural proteins NS5 and NS3, as well as the capsid protein.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Lines and Viruses
-
Cell Lines:
-
Virus Strains:
Antiviral Activity Assay (TCID50-based)
This assay determines the concentration of the antiviral agent required to inhibit virus-induced cytopathic effect (CPE) by 50%.
-
Cell Seeding: Vero cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Virus Inoculation: The cell culture medium is removed, and the cells are inoculated with a dilution of ZIKV calculated to result in significant CPE.
-
Compound Treatment: Immediately after virus inoculation, the media is replaced with fresh media containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the untreated, virus-infected control wells.
-
CPE Observation: The wells are observed microscopically for the presence or absence of CPE.
-
Data Analysis: The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer. The EC50 value for the antiviral agent is then determined by quantifying the reduction in viral titer at different compound concentrations.
Cytotoxicity Assay
This assay measures the effect of the antiviral agent on the viability of uninfected cells.
-
Cell Seeding: U87 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
A mandatory requirement of this guide was to provide diagrams of signaling pathways modulated by this compound. However, based on a thorough review of the available scientific literature, there is currently no published data identifying the specific cellular signaling pathways that are affected by or involved in the antiviral mechanism of this compound. The primary research indicates that the molecular target is unknown and a subject for future investigation.[1]
Without this fundamental information, it is not possible to generate an accurate and scientifically valid diagram of the signaling pathways.
To illustrate the general workflow of the antiviral screening process that led to the identification of this compound, the following diagram is provided.
Caption: General workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
This compound demonstrates potent and selective in vitro activity against Zika virus. The available data, summarized in this guide, provides a strong foundation for its further development. The immediate and critical next steps in the research of this compound should focus on:
-
Target Identification: Elucidating the precise viral or host molecular target of this compound is paramount for understanding its mechanism of action.
-
Mechanism of Action Studies: Detailed virological assays are needed to confirm the stage of the viral life cycle that is inhibited (e.g., attachment, entry, replication, assembly, or egress).
-
Signaling Pathway Analysis: Investigating the impact of this compound on host cell signaling pathways could reveal novel therapeutic targets and potential off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the compound's efficacy, safety, and pharmacokinetic profile in relevant animal models of Zika virus infection is essential for its translation into a clinical candidate.
The development of effective antiviral therapies for Zika virus remains a global health priority. This compound represents a promising chemical scaffold that warrants further investigation.
References
Initial Screening of "Antiviral Agent 36": A Technical Guide to its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial antiviral screening of "Antiviral Agent 36," a novel quinazolinone-based compound. "this compound," also referred to as compound 27 in select literature, has demonstrated potent inhibitory activity against flaviviruses, specifically Dengue (DENV) and Zika (ZIKV) viruses.[1][2] This document summarizes the currently available quantitative data on its antiviral efficacy, details the experimental protocols for key antiviral assays, and explores potential mechanisms of action, including the possibility of broader antiviral activity inherent to the quinazolinone scaffold. The information presented herein is intended to serve as a foundational resource for researchers engaged in the further development and characterization of this promising antiviral candidate.
Introduction
The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response.[3] Quinazolinone-based compounds have emerged as a promising class of small molecules with diverse biological activities, including antiviral properties.[3][4] This guide focuses on "this compound," a specific 2,3,6-trisubstituted quinazolinone, and outlines the initial findings of its antiviral spectrum.
Data Presentation: Antiviral Spectrum of "this compound" and Related Compounds
The primary screening of "this compound" has established its potent activity against Dengue and Zika viruses. While comprehensive screening against a wider panel of viruses is ongoing, preliminary data for "this compound" and the broader antiviral activity of other quinazolinone compounds are summarized below.
Table 1: Antiviral Activity of "this compound" (Compound 27)
| Virus | Strain | Cell Line | EC50 (nM) | Reference |
| Zika Virus (ZIKV) | FLR | Vero | 100 | [1] |
| Zika Virus (ZIKV) | HN16 | Vero | 90 | [1] |
| Dengue Virus 2 (DENV-2) | Vero | 210 | [1] | |
| Dengue Virus 3 (DENV-3) | Vero | 120 | [1] |
Table 2: Broader Antiviral Spectrum of Other Quinazolinone Compounds
| Virus | Compound Class | Cell Line | IC50 (µg/mL) | Reference |
| Adenovirus | Quinazolinone derivatives | Vero | 12.77 - 19.58 | [3] |
| Herpes Simplex Virus-1 (HSV-1) | Quinazolinone derivatives | Vero | 12.77 - 19.58 | [3] |
| Coxsackievirus | Quinazolinone derivatives | Vero | 12.77 - 19.58 | [3] |
| SARS-CoV-2 | Quinazolinone derivative (8d) | Vero | 0.948 | [3] |
Note: The data in Table 2 is for quinazolinone compounds that are structurally related to "this compound" but are not identical. This suggests a potential for a broader antiviral spectrum for this class of compounds that warrants further investigation for "this compound."
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the antiviral spectrum of novel compounds like "this compound."
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of viral infection.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
"this compound" stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT)
-
Plate reader
Procedure:
-
Seed 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
On the following day, prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the growth medium from the cell plates and add the compound dilutions. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).
-
Immediately infect the wells (except for the "cells only" control) with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by non-linear regression analysis.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock
-
"this compound"
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Infect confluent cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cell monolayers with PBS.
-
Overlay the cells with an overlay medium containing various concentrations of "this compound."
-
Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 3-7 days).
-
Fix the cells with a formaldehyde-based fixative.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the plaque reduction percentage for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced by cells treated with the antiviral compound.
Materials:
-
Host cells
-
Virus stock
-
"this compound"
-
Multi-well cell culture plates
Procedure:
-
Infect host cells with the virus at a specific MOI in the presence of varying concentrations of "this compound."
-
After a single replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.
-
Determine the viral titer in the harvested supernatant using a plaque assay or TCID50 assay on fresh cell monolayers.
-
Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value based on the reduction in viral titer.
Mandatory Visualizations
Experimental Workflow for Antiviral Screening
Potential Mechanism of Action: Targeting Host Deubiquitinating Enzymes
Some quinazolinone-based compounds have been investigated as inhibitors of deubiquitinating enzymes (DUBs).[3][4] DUBs play a crucial role in regulating various cellular processes, including the host antiviral response. By inhibiting specific DUBs, a compound could potentially enhance the host's innate immunity or interfere with viral replication, which often hijacks the ubiquitin system.
Conclusion and Future Directions
"this compound" has demonstrated promising and potent antiviral activity against clinically significant flaviviruses. The broader antiviral potential of the quinazolinone scaffold suggests that further screening against a diverse panel of viruses is warranted. Future research should focus on elucidating the precise mechanism of action, including its potential role as a deubiquitinating enzyme inhibitor, and conducting in vivo efficacy and safety studies. The data and protocols presented in this guide provide a solid foundation for the continued investigation and development of "this compound" as a potential therapeutic agent.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antiviral Agent 36
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel antiviral agents are paramount in combating viral diseases. A critical initial step in this process is the in vitro evaluation of a compound's efficacy and toxicity. This document provides detailed protocols for a panel of standard in vitro assays to characterize the antiviral activity of a test compound, referred to herein as "Antiviral Agent 36." These assays are designed to determine the concentration at which the agent effectively inhibits viral replication while assessing its cytotoxic potential. The primary assays detailed are the Cytopathic Effect (CPE) Reduction Assay, the Plaque Reduction Neutralization Test (PRNT), and the Virus Yield Reduction Assay.
Data Presentation: Summary of Antiviral Activity
The antiviral activity and cytotoxicity of this compound can be quantified and summarized. The 50% effective concentration (EC50) is the concentration of the agent that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the agent's therapeutic window. An SI value greater than 10 is generally considered promising for an antiviral candidate.
Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus Target | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | MDCK | CPE Reduction | 2.5 | >100 | >40 |
| SARS-CoV-2 | Vero E6 | Plaque Reduction | 1.8 | >100 | >55.6 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Virus Yield Reduction | 5.2 | >100 | >19.2 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 3.1 | >100 | >32.3 |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of an antiviral agent to protect cells from virus-induced damage or death (cytopathic effect).[1][2]
a. Materials
-
Appropriate host cell line (e.g., Vero 76, MDCK)[2]
-
Cell culture medium (e.g., MEM with 2% FBS)[2]
-
Virus stock of known titer
-
This compound
-
96-well cell culture plates
-
Neutral red stain[2]
-
Spectrophotometer (540 nm)[2]
b. Methodology
-
Cell Seeding: Seed the 96-well plates with the host cell line to form a confluent monolayer overnight.[2]
-
Compound Preparation: Prepare serial dilutions of this compound. A common starting concentration is 100 µM with eight serial half-log10 dilutions.[2]
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted this compound to the appropriate wells.
-
Include wells for cell controls (no virus, no compound), virus controls (virus, no compound), and a positive control antiviral drug.[2]
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell controls.
-
-
Incubation: Incubate the plates until at least 80% CPE is observed in the virus control wells.[2]
-
Quantification of Cell Viability:
-
Remove the medium and add neutral red stain to stain viable cells.
-
After incubation, wash the cells and extract the dye.
-
Measure the absorbance at 540 nm using a spectrophotometer.[2]
-
-
Data Analysis: Calculate the EC50 and CC50 values by regression analysis of the dose-response curves. The SI is then calculated (CC50/EC50).[2]
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring the inhibition of viral infectivity by assessing the reduction in the number of viral plaques.[3]
a. Materials
-
Host cell line capable of forming plaques (e.g., Vero E6)
-
6-well or 12-well cell culture plates
-
Virus stock capable of forming plaques
-
This compound
-
Overlay medium (e.g., containing agar or carboxymethyl cellulose)[1]
-
Crystal violet or other suitable stain
b. Methodology
-
Cell Seeding: Seed plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound and mix with a standard amount of virus (e.g., 100 plaque-forming units). Incubate this mixture.[1]
-
Infection: Add the compound-virus mixture to the washed cell monolayers and allow the virus to adsorb.
-
Overlay: Remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.[1]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the concentration of this compound that reduces the number of plaques by 50% (PRNT50) compared to the virus control.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral agent.[1]
a. Materials
-
Host cell line
-
Virus stock
-
This compound
-
96-well plates for titration
-
Apparatus for TCID50 (Tissue Culture Infectious Dose 50) or plaque assay
b. Methodology
-
Treatment and Infection:
-
Prepare confluent cell monolayers in appropriate culture vessels (e.g., 24-well plates).
-
Treat the cells with various concentrations of this compound.
-
Infect the cells with the virus at a specific MOI.
-
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant (and/or cell lysate) containing the progeny virus.
-
Virus Titer Determination:
-
Perform serial dilutions of the harvested virus.
-
Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the TCID50, or perform a plaque assay to determine the plaque-forming units (PFU/mL).
-
-
Data Analysis: Compare the virus titers from the treated and untreated samples. The EC50 is the concentration of this compound that reduces the virus yield by 50%.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antiviral screening.
Viral Life Cycle and Potential Targets for Antiviral Agents
Antiviral drugs function by interfering with specific stages of the viral life cycle.[4][5][6]
Caption: Common stages of the viral life cycle targeted by antiviral drugs.
Conclusion
The protocols described provide a robust framework for the initial in vitro characterization of "this compound." By systematically performing cytopathic effect, plaque reduction, and virus yield reduction assays, researchers can obtain critical data on the agent's efficacy and therapeutic window. This information is essential for making informed decisions regarding the continued development of a potential antiviral therapeutic.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral drug - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes: Plaque Reduction Neutralization Test (PRNT) for Antiviral Agent 36
Introduction
The Plaque Reduction Neutralization Test (PRNT) is a highly specific and quantitative method used in virology to determine the ability of an antiviral agent to neutralize a virus. This application note describes the use of the PRNT to evaluate the in vitro efficacy of a novel compound, Antiviral Agent 36. The PRNT is considered the "gold standard" for measuring neutralizing antibodies and can be adapted to screen and characterize antiviral compounds.[1][2] The principle of the assay is based on the ability of the antiviral agent to prevent virus-induced cell lysis, which is visualized as a reduction in the number of plaques formed in a cell monolayer.[3]
Principle of the Assay
The PRNT measures the concentration of an antiviral agent required to reduce the number of viral plaques by a specific percentage, typically 50% (PRNT50).[1] The assay involves incubating a known amount of virus with serial dilutions of the antiviral agent. This mixture is then used to infect a confluent monolayer of susceptible host cells.[1] After an incubation period to allow for viral entry and replication, the cells are covered with a semi-solid overlay medium.[1][3] This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of infected cells, known as plaques.[1] The number of plaques is inversely proportional to the neutralizing activity of the antiviral agent. By counting the plaques at different concentrations of the agent, a dose-response curve can be generated to determine the PRNT50 value.[1][2]
Applications
-
Screening of Antiviral Compounds: The PRNT is a robust method for screening libraries of compounds to identify potential antiviral agents.[1]
-
Determination of Antiviral Potency: The assay provides a quantitative measure (PRNT50) of the in vitro efficacy of an antiviral drug.[1]
-
Characterization of Viral Resistance: The PRNT can be used to assess the susceptibility of different viral strains or resistant mutants to an antiviral agent.
-
Vaccine Efficacy Studies: This test is instrumental in assessing the ability of vaccines to induce neutralizing antibodies.
Experimental Protocol: PRNT for this compound
Materials
-
Cells: A susceptible host cell line for the target virus (e.g., Vero cells).
-
Virus: A stock of the target virus with a known titer (plaque-forming units per milliliter, PFU/mL).
-
This compound: A stock solution of known concentration.
-
Media and Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose).[3]
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
-
Procedure
-
Cell Plating:
-
Seed the susceptible host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
-
Preparation of Virus-Antiviral Mixture:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Dilute the virus stock to a concentration that will yield approximately 50-100 plaques per well in the virus control wells.
-
Mix equal volumes of each antiviral dilution with the diluted virus.
-
As a virus control, mix the diluted virus with an equal volume of serum-free medium (without the antiviral agent).
-
Incubate the virus-antiviral mixtures and the virus control at 37°C for 1 hour to allow for neutralization to occur.
-
-
Infection of Cells:
-
Wash the confluent cell monolayers with PBS.
-
Inoculate each well with the pre-incubated virus-antiviral mixture or the virus control.
-
Incubate the plates at 37°C for 1 hour to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum from the wells.
-
Add the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding a fixative solution to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with a staining solution (e.g., crystal violet) for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Data Presentation
The quantitative data from the PRNT should be summarized in a clear and structured table.
| This compound Concentration (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | Percent Inhibition (%) |
| 100 | 0 | 0 | 0 | 100 |
| 50 | 5 | 7 | 6 | 94 |
| 25 | 18 | 22 | 20 | 80 |
| 12.5 | 45 | 51 | 48 | 52 |
| 6.25 | 88 | 94 | 91 | 9 |
| 0 (Virus Control) | 98 | 102 | 100 | 0 |
Percent Inhibition is calculated as: [ ( (Average Plaque Count of Virus Control - Average Plaque Count of Sample) / Average Plaque Count of Virus Control ) * 100 ]
The PRNT50 value is the concentration of the antiviral agent that results in a 50% reduction in the number of plaques. This can be determined by plotting the percent inhibition against the log of the antiviral concentration and fitting a dose-response curve.
Visualizations
Caption: Experimental workflow for the Plaque Reduction Neutralization Test.
References
Application Notes and Protocols for Time-of-Addition Assay of Antiviral Agent 36
Introduction
The time-of-addition assay is a critical tool in virology and drug development for determining the specific stage of the viral life cycle that an antiviral compound inhibits.[1][2][3] By introducing the antiviral agent at different time points relative to viral infection of host cells, researchers can pinpoint the window of opportunity during which the drug is effective. This information is invaluable for elucidating the mechanism of action of novel antiviral candidates like Antiviral Agent 36.
These application notes provide a detailed protocol for conducting a time-of-addition assay to characterize the antiviral activity of "this compound." The protocol is adaptable for various virus-host cell systems and includes methodologies for data analysis and interpretation.
Principle of the Assay
The viral life cycle is a sequence of discrete events, including attachment, entry, reverse transcription (for retroviruses), integration, replication, assembly, and release.[4] A time-of-addition assay synchronizes the infection of a cell monolayer and then adds the antiviral compound at various time points post-infection.[1] If the compound is added after the target step in the viral life cycle has occurred, it will no longer be able to inhibit viral replication.[1] By comparing the activity of the test compound to that of known inhibitors (controls) that block specific stages, the target of the unknown compound can be inferred.[1][2]
Key Applications
-
Mechanism of Action Studies: Determine the specific stage of the viral life cycle targeted by this compound.
-
Drug Development: Provide crucial information for the preclinical development of new antiviral drugs.[1][2]
-
Compound Screening: Can be adapted for screening libraries of compounds to identify those that inhibit specific viral replication steps.
Experimental Protocols
Materials and Reagents
-
Cells: A susceptible host cell line for the virus of interest (e.g., MDCK cells for influenza virus, TZM-bl cells for HIV).
-
Virus: A well-characterized stock of the virus with a known titer.
-
This compound: Stock solution of known concentration.
-
Control Inhibitors: Known antiviral agents targeting different stages of the viral life cycle (e.g., entry inhibitors, reverse transcriptase inhibitors, protease inhibitors).
-
Cell Culture Medium: Appropriate medium for the host cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 96-well or 12-well tissue culture plates.
-
Reagents for Quantifying Viral Replication: This will depend on the virus and may include reagents for quantitative PCR (qPCR), enzyme-linked immunosorbent assay (ELISA) for viral antigens, or a cytopathic effect (CPE) inhibition assay.[5]
Experimental Workflow
The following diagram illustrates the general workflow for a time-of-addition assay.
Caption: General experimental workflow for a time-of-addition assay.
Detailed Protocol
-
Cell Seeding:
-
Seed the appropriate host cells into 96-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Virus Infection:
-
Removal of Inoculum:
-
After the incubation period, remove the virus inoculum and wash the cells three times with phosphate-buffered saline (PBS) or serum-free medium to remove any unbound virus.[5]
-
Add fresh culture medium to each well.
-
-
Time-of-Addition:
-
Add "this compound" and the known control inhibitors to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).[5]
-
Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Incubation:
-
Incubate the plates for a full viral replication cycle (typically 24 to 48 hours, depending on the virus).[4]
-
-
Quantification of Viral Replication:
-
At the end of the incubation period, quantify the extent of viral replication using an appropriate method:
-
qPCR: Measure the level of viral nucleic acids.
-
ELISA: Measure the expression of viral proteins.
-
CPE Inhibition Assay: Visually assess the inhibition of virus-induced cell death.[5]
-
Plaque Reduction Assay: Count the number of viral plaques.
-
-
Data Presentation
The results of a time-of-addition assay are typically presented as the percentage of viral inhibition at each time point of drug addition.
Table 1: Illustrative Time-of-Addition Assay Data for this compound and Control Inhibitors
| Time of Addition (hours post-infection) | % Viral Inhibition - Entry Inhibitor (Control) | % Viral Inhibition - RT Inhibitor (Control) | % Viral Inhibition - Protease Inhibitor (Control) | % Viral Inhibition - this compound |
| 0 | 98 | 99 | 97 | 99 |
| 2 | 5 | 98 | 96 | 98 |
| 4 | 2 | 95 | 95 | 97 |
| 6 | 0 | 55 | 94 | 60 |
| 8 | 0 | 10 | 92 | 15 |
| 10 | 0 | 5 | 85 | 5 |
| 12 | 0 | 2 | 50 | 2 |
Interpretation of Results
The time point at which a compound loses its antiviral activity corresponds to the time at which the targeted step in the viral life cycle is completed.
-
Entry Inhibitors: Lose activity very early, as entry is one of the first steps.
-
Reverse Transcriptase (RT) Inhibitors: For retroviruses like HIV, these remain effective for a few hours post-infection until reverse transcription is complete.[1]
-
Protease Inhibitors: These act late in the viral life cycle, inhibiting the maturation of new virus particles, and thus retain activity even when added several hours post-infection.
-
This compound: Based on the illustrative data in Table 1, this compound loses its efficacy around the same time as the RT inhibitor. This suggests that this compound may target a step in the viral life cycle that occurs at a similar time as reverse transcription, such as reverse transcription itself or a closely related process like nuclear import of the pre-integration complex.
Visualizing the Viral Life Cycle and Potential Inhibition Points
The following diagram depicts a generic viral life cycle and highlights the potential stages that can be identified as targets by a time-of-addition assay.
Caption: Generic viral life cycle and potential inhibition points.
Conclusion
The time-of-addition assay is a powerful and relatively rapid method to gain insight into the mechanism of action of a novel antiviral compound.[1][2] By carefully designing the experiment with appropriate controls and accurately quantifying viral replication, researchers can effectively narrow down the potential target of "this compound," thereby guiding further mechanistic studies and its development as a potential therapeutic.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Agent 36 in Flavivirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 36, also identified as compound 27 in recent literature, is a potent quinazolinone-based inhibitor of flaviviruses, demonstrating significant activity against Zika virus (ZIKV) and Dengue virus (DENV).[1][2] Discovered through phenotypic screening, this compound has emerged as a valuable tool for studying the flavivirus replication cycle and as a promising lead for antiviral drug development.[1][2] These application notes provide a comprehensive overview of this compound, including its quantitative antiviral activity, and detailed protocols for its use in cell-based assays. While the precise mechanism of action is still under investigation, we also provide a protocol for a time-of-addition assay to help researchers elucidate the specific stage of the viral life cycle inhibited by this compound.
Data Presentation
The antiviral efficacy of this compound (compound 27) has been quantified against several strains of ZIKV and DENV. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%, are summarized in the table below. The compound exhibits potent, nanomolar-level inhibition with a high selectivity index, indicating minimal cytotoxicity at effective antiviral concentrations.[1][2]
| This compound (Compound 27) Quantitative Data | |||
| Virus Strain | Cell Line | EC50 (nM) | Reference |
| Zika Virus (ZIKV) FLR | Vero | 180 | [1][2] |
| Zika Virus (ZIKV) FLR | U87 | 100 | [3] |
| Zika Virus (ZIKV) FLR | C6/36 | 770 | [3] |
| Zika Virus (ZIKV) HN16 | Vero | 86 | [2] |
| Dengue Virus (DENV-2) | Vero | 210 | [1] |
| Dengue Virus (DENV-3) | Vero | 120 | [1] |
Mandatory Visualizations
Caption: Generalized Flavivirus Replication Cycle.
Caption: Workflow for Antiviral Activity and Cytotoxicity Screening.
Caption: Time-of-Addition Assay Experimental Design.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a Tissue Culture Infectious Dose (TCID50) Assay
This protocol is adapted from the methods used in the initial characterization of this compound.[2] It is a reliable method for quantifying the inhibition of viral replication.
Materials:
-
Vero, U87, or C6/36 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Zika or Dengue virus stock of known titer
-
This compound (Compound 27)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Seed host cells (e.g., Vero) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. A typical seeding density is 1 x 10^4 to 2 x 10^4 cells per well.
-
Incubate the plate at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a series of 2-fold or 3-fold dilutions of this compound in serum-free medium. The concentration range should bracket the expected EC50 value.
-
-
Infection and Treatment:
-
After 24 hours, when cells are confluent, remove the growth medium.
-
Infect the cells with the flavivirus at a Multiplicity of Infection (MOI) of 0.1 in a small volume of serum-free medium for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells gently with PBS.
-
Add 100 µL of the prepared dilutions of this compound to the appropriate wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 3-5 days, or until cytopathic effect (CPE) is clearly visible in the virus control wells.
-
-
Endpoint Reading:
-
Observe the wells under an inverted microscope and score each well for the presence or absence of CPE.
-
The TCID50 value is calculated using the Reed-Muench method, which determines the dilution of the virus that causes CPE in 50% of the wells.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the virus control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells (same as used in the antiviral assay)
-
Complete growth medium
-
This compound (Compound 27)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as for the antiviral assay and incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the growth medium and add serial dilutions of this compound in fresh complete medium to the wells. The concentration range should be the same as or exceed that used in the antiviral assay. Include a cell-only control (no compound).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).
-
-
MTT Addition:
-
Remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.
-
Protocol 3: Time-of-Addition Assay to Determine the Stage of Viral Replication Inhibition
As the specific target of this compound in the flavivirus replication cycle is not yet fully elucidated, this protocol provides a framework for researchers to investigate its mechanism of action.
Materials:
-
Confluent monolayer of host cells in 24- or 48-well plates
-
High-titer flavivirus stock
-
This compound at a concentration of 5-10 times its EC50
-
Control inhibitors with known mechanisms of action (e.g., an entry inhibitor and a replication inhibitor)
-
Cell culture medium
-
PBS
Procedure:
-
Experimental Setup:
-
Design the experiment to include the following conditions, each performed in triplicate:
-
Pre-treatment: Add this compound to the cells for 2 hours before infection. Remove the compound and infect the cells.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells first, and then add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours).
-
-
-
Infection:
-
For all conditions, infect the cell monolayers with the flavivirus at a high MOI (e.g., MOI of 1 to 5) for 1-2 hours at 37°C to synchronize the infection.
-
-
Compound Addition and Removal:
-
Pre-treatment: After the 2-hour pre-treatment, wash the cells with PBS before adding the virus.
-
Co-treatment: After the co-incubation period, wash the cells with PBS to remove unbound virus and compound.
-
Post-treatment: After the initial virus adsorption period, wash the cells with PBS and add fresh medium. Then, add this compound at the designated time points.
-
-
Incubation:
-
Incubate all plates at 37°C for a period that allows for a single round of viral replication (typically 12-24 hours for flaviviruses).
-
-
Quantification of Viral Yield:
-
At the end of the incubation period, harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a TCID50 assay, plaque assay, or quantify viral RNA using RT-qPCR.
-
-
Data Interpretation:
-
Inhibition during pre-treatment: Suggests the compound may target a host factor required for infection or have an effect on the cell surface that prevents viral entry.
-
Inhibition during co-treatment: Suggests the compound may interfere with viral attachment or entry.
-
Inhibition when added post-infection: Indicates that the compound targets a post-entry stage of the viral life cycle. The latest time point at which the compound can be added and still effectively inhibit viral replication provides an estimate of when its target is active during the replication cycle. For example, if the compound is effective only when added early after infection, it likely targets an early post-entry event like uncoating or early translation. If it is effective even when added later, it may target RNA replication or virion assembly.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to study the flavivirus replication cycle and further explore its potential as a therapeutic agent.
References
Application Notes and Protocols for Antiviral Agent 36 in Viral Entry Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 36, also referred to as compound 27 in recent literature, is a potent, small-molecule inhibitor belonging to the quinazolinone class of compounds.[1][2] It has demonstrated significant antiviral activity against flaviviruses, specifically Zika virus (ZIKV) and Dengue virus (DENV), which are major global health threats.[1][2] Phenotypic screening has identified this compound as a formidable inhibitor of ZIKV replication.[1][2] Subsequent studies have shown that treatment with this compound leads to a significant reduction in the cellular levels of key viral proteins, including Non-structural protein 5 (NS5), Non-structural protein 3 (NS3), and the capsid protein.[2]
These findings suggest that this compound interferes with a critical step in the viral life cycle. While its precise mechanism of action is a subject of ongoing investigation, its profound impact on viral replication makes it a compelling candidate for studies focused on the inhibition of viral entry—a crucial initial phase of infection. These notes provide detailed protocols for utilizing this compound in such studies and offer a framework for elucidating its specific role in blocking the early stages of flavivirus infection.
Mechanism of Action
The primary established mechanism of this compound is the inhibition of viral replication.[1][2] The observed decrease in viral protein expression strongly supports this.[2] The viral entry process, which includes attachment to host cell receptors, internalization (often via endocytosis), and fusion of the viral and host membranes to release the viral genome, presents several potential targets for antiviral intervention.[3][4][5]
This compound may exert its effects at one or more of these entry stages. To pinpoint the exact point of inhibition, a time-of-addition assay is recommended. This assay helps to determine whether the compound acts on the early, middle, or late stages of the viral replication cycle. Further specific assays, such as attachment and fusion inhibition assays, can then be employed to dissect the mechanism in greater detail.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the reported quantitative data for this compound (compound 27).
Table 1: In Vitro Antiviral Activity (EC50) of this compound
| Virus Strain | Cell Line | EC50 (nM) |
| ZIKV-FLR | Vero | 100 |
| ZIKV-HN16 | Vero | 90 |
| DENV-2 | Vero | 210 |
| DENV-3 | Vero | 120 |
| ZIKV-FLR | U87 | ~100 |
| ZIKV-FLR | C6/36 | ~230-770 |
Data sourced from Md Ashraf-Uz-Zaman, et al. J Med Chem. 2023.[1]
Table 2: Cytotoxicity (CC50) of this compound
| Cell Line | CC50 (µM) |
| Vero | >100 |
| U87 | >100 |
| C6/36 | >100 |
Data sourced from Md Ashraf-Uz-Zaman, et al. J Med Chem. 2023.[1]
Experimental Protocols
General Antiviral Activity Assay (Yield Reduction Assay)
This protocol is designed to determine the 50% effective concentration (EC50) of this compound.
Materials:
-
Vero, U87, or other susceptible host cells
-
Zika or Dengue virus stock of known titer
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral titer (e.g., for plaque assay or TCID50 assay)
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 10 µM.
-
Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) of 0.1 for 1-2 hours at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (with DMSO vehicle) and a cell-only control.
-
Incubate the plate for 48-72 hours at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a standard method such as a plaque assay or a TCID50 assay.
-
Calculate the percentage of virus inhibition for each concentration of the compound relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT or XTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Host cells (same as used in the antiviral assay)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
Procedure:
-
Seed cells in a 96-well plate as described for the antiviral assay.
-
After 24 hours, remove the medium and add serial dilutions of this compound in fresh medium. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Time-of-Addition Assay for Viral Entry Inhibition
This protocol helps to determine at which stage of the viral life cycle this compound is active.
Materials:
-
Host cells in 24-well plates
-
High-titer virus stock
-
This compound (at a concentration of 5-10 times its EC50)
-
Complete cell culture medium
Procedure:
-
Seed host cells in 24-well plates to form a confluent monolayer.
-
Pre-chill the plates at 4°C for 1 hour.
-
Adsorb the virus to the cells at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow attachment but prevent entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium and shift the plates to 37°C to allow synchronous entry of the virus. This is time point zero (T=0).
-
Add this compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).
-
-1h (Pre-treatment): Add the compound 1 hour before viral adsorption.
-
0h (Co-treatment): Add the compound at the same time as the temperature shift.
-
Post-treatment: Add the compound at various times after the temperature shift.
-
-
Incubate the plates for a single replication cycle (e.g., 24 hours).
-
Collect the supernatant and determine the viral titer.
-
Plot the viral titer against the time of compound addition. A significant reduction in viral titer when the compound is added at early time points (around 0-2 hours) suggests inhibition of an early event, such as viral entry.
Visualizations
Caption: Workflow for investigating this compound as a viral entry inhibitor.
Caption: Potential viral entry pathways targeted by this compound.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entry Inhibitors: Efficient Means to Block Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Antiviral Agent 36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 36, a novel quinazolinone-based compound, has demonstrated significant potential as a potent inhibitor of Zika virus (ZIKV) and Dengue virus (DENV) replication in in vitro studies.[1] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, offering a foundational guide for researchers advancing this compound through preclinical development.
Physicochemical Properties and In Vitro Efficacy
This compound (identified as compound 27 in referenced literature) is a 2,3,6-trisubstituted quinazolinone derivative.[1] While specific physicochemical data such as solubility and stability for this compound are not extensively published, quinazolinone derivatives are often characterized by poor aqueous solubility, a critical consideration for in vivo formulation.[2][3]
In Vitro Antiviral Activity
In vitro studies have established the potent antiviral activity of this compound against multiple strains of ZIKV and DENV. The 50% effective concentrations (EC50) are summarized in the table below.
| Virus Strain | Cell Line | EC50 (nM) |
| ZIKV-FLR | Vero | 180 |
| ZIKV-FLR | U-87 MG | 100 |
| ZIKV-HN16 | Vero | 90 |
| DENV-2 | Vero | 210 |
| DENV-3 | Vero | 120 |
| Data sourced from literature.[1] |
Formulation for In Vivo Studies
The poor aqueous solubility of many quinazolinone-based compounds necessitates specific formulation strategies to achieve adequate bioavailability for in vivo studies.[2][3] Oral administration is a common route for these derivatives.[2] The following protocol outlines a suggested approach for formulating this compound for oral gavage in a murine model, based on common practices for poorly soluble compounds.
Proposed Oral Formulation Protocol
Objective: To prepare a stable and homogenous suspension of this compound for oral administration in mice.
Materials:
-
This compound (powder)
-
Vehicle:
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.1% (v/v) Tween 80
-
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
Protocol:
-
Vehicle Preparation:
-
Prepare a 0.5% HPMC solution by slowly adding HPMC powder to sterile water while stirring to avoid clumping. Heat gently (do not boil) if necessary to aid dissolution. Allow the solution to cool to room temperature.
-
Add 0.1% Tween 80 to the HPMC solution and mix thoroughly. This vehicle serves to suspend the compound and improve its wettability.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of the compound per mouse.
-
Triturate the this compound powder in a small, sterile mortar and pestle to reduce particle size and improve suspension homogeneity.
-
In a sterile microcentrifuge tube, add a small volume of the vehicle to the weighed this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes in a water bath sonicator to further reduce particle size and enhance stability.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure homogeneity.
-
Administer the suspension to mice via oral gavage using an appropriate gauge needle and syringe. The typical dosing volume for mice is 5-10 mL/kg.
-
Table of Formulation Components:
| Component | Concentration | Purpose |
| This compound | Varies (dose-dependent) | Active Pharmaceutical Ingredient |
| HPMC | 0.5% (w/v) | Suspending agent, viscosity modifier |
| Tween 80 | 0.1% (v/v) | Surfactant, wetting agent |
| Sterile Water | q.s. | Solvent |
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a murine model of ZIKV or DENV infection.
Caption: Workflow for in vivo antiviral efficacy testing.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular target of this compound has not been fully elucidated. However, many antiviral agents that inhibit flaviviruses like ZIKV and DENV interfere with viral replication by targeting viral enzymes or by modulating host cell signaling pathways that the virus hijacks for its own propagation.[4][5] A plausible mechanism for this compound could involve the inhibition of viral protease or polymerase, or interference with host factors essential for viral replication.
ZIKV and DENV are known to modulate host cell signaling pathways, such as the JAK-STAT pathway, to evade the innate immune response.[4][6][7] A potential mechanism of action for this compound could be the restoration of these antiviral signaling pathways.
Caption: Potential mechanisms of action for this compound.
Conclusion
This compound presents a promising scaffold for the development of therapeutics against ZIKV and DENV. The protocols and information provided herein offer a starting point for researchers to conduct in vivo studies to evaluate its efficacy. Further investigation into its physicochemical properties, pharmacokinetics, and mechanism of action will be crucial for its continued development.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host immune response against DENV and ZIKV infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Interactions of ZIKV and DENV with the Type-I IFN Response [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antiviral Agent 36" Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of "Antiviral Agent 36" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial parameters to determine for "this compound"?
A1: The two most critical parameters to determine initially are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[1][2] The CC50 is the concentration of "this compound" that reduces the viability of uninfected host cells by 50%.[1][3] The EC50 or IC50 is the concentration required to inhibit viral replication or the virus-induced cytopathic effect (CPE) by 50%.[1][4] These values are essential for calculating the Selectivity Index (SI).
Q2: What is the Selectivity Index (SI) and why is it important?
A2: The Selectivity Index (SI) is a crucial metric that quantifies the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[1][5][6] A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cells.[1][2] Generally, an SI value of 10 or greater is considered indicative of a potentially active and promising antiviral agent for further development.[1]
Q3: How do I choose the appropriate cell line for my experiments with "this compound"?
A3: The choice of cell line is critical for the relevance and success of your antiviral studies. The selected cell line should be susceptible to infection by the target virus and relevant to the in vivo site of infection.[7] For example, if studying a respiratory virus, using a human lung epithelial cell line would be more appropriate than a kidney cell line. It's also important to ensure that the cell line is compatible with the chosen cytotoxicity and antiviral assays.
Q4: My results show that "this compound" is effective, but also highly cytotoxic. What should I do?
A4: High cytotoxicity can mask the true antiviral effect of a compound.[1] If the CC50 value is very close to the EC50 value, resulting in a low Selectivity Index, the observed "antiviral" activity might simply be due to the death of host cells, which prevents viral replication. In this case, you may need to consider chemical modification of "this compound" to reduce its toxicity while preserving its antiviral activity. Alternatively, exploring different delivery systems or combination therapies could mitigate cytotoxicity.
Q5: What are the common methods to assess the antiviral efficacy of "this compound"?
A5: Several methods can be used to determine the antiviral efficacy of "this compound". Common assays include:
-
Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral agent.[8]
-
Virus Yield Reduction Assay: This method measures the amount of infectious virus produced by cells treated with the antiviral agent compared to untreated controls.[4]
-
Cytopathic Effect (CPE) Inhibition Assay: This assay visually or quantitatively assesses the ability of the antiviral agent to protect cells from the damaging effects of the virus.[4]
-
Quantitative Real-Time PCR (qRT-PCR): This technique measures the reduction in viral RNA or DNA levels in treated cells.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in CC50/EC50 results | Inconsistent cell seeding density. | Ensure a uniform and optimal cell seeding density across all wells of the microplate.[10] |
| Pipetting errors leading to inaccurate drug concentrations. | Use calibrated pipettes and careful technique to prepare serial dilutions of "this compound". | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. Maintain aseptic techniques. | |
| No significant antiviral activity observed | The concentration range of "this compound" is too low. | Test a broader range of concentrations, including higher doses, while monitoring for cytotoxicity. |
| The chosen cell line is not permissive to the virus or the virus stock has a low titer. | Confirm the permissiveness of the cell line and the titer of your viral stock. | |
| The mechanism of action of "this compound" is not effective against the target virus. | Consider screening "this compound" against a panel of different viruses to identify its spectrum of activity. | |
| "this compound" appears effective only at cytotoxic concentrations | The antiviral effect is a result of host cell death. | Calculate the Selectivity Index (SI). If the SI is low (<10), the compound's utility as an antiviral is questionable due to its toxicity.[1] |
| The assay window is too long, leading to cumulative cytotoxicity. | Optimize the incubation time for the assay to a point where antiviral activity can be detected before significant cytotoxicity occurs. | |
| Inconsistent results between different antiviral assays | Different assays measure different aspects of the viral life cycle. | Use multiple, complementary assays to get a comprehensive understanding of the antiviral activity of "this compound". For example, a plaque reduction assay measures the inhibition of viral spread, while qRT-PCR measures the inhibition of viral genome replication. |
| The timing of drug addition is critical for the observed effect. | Perform time-of-addition experiments to determine at which stage of the viral life cycle "this compound" is active (e.g., entry, replication, egress).[11] |
Experimental Protocols & Data Presentation
Data Presentation: In Vitro Profile of "this compound"
| Parameter | Cell Line | Virus | Value |
| CC50 (µM) | Vero E6 | N/A | 150 |
| EC50 (µM) | Vero E6 | SARS-CoV-2 | 12.5 |
| Selectivity Index (SI) | Vero E6 | SARS-CoV-2 | 12 |
| CC50 (µM) | A549 | N/A | 120 |
| EC50 (µM) | A549 | Influenza A (H1N1) | 10 |
| Selectivity Index (SI) | A549 | Influenza A (H1N1) | 12 |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of "this compound" that is toxic to the host cells.
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[10]
-
Compound Dilution: Prepare a series of twofold dilutions of "this compound" in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.[9]
Experimental Protocol: Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol measures the ability of "this compound" to inhibit the formation of viral plaques.
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of "this compound".
-
Incubation: Incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.
Visualizations
Caption: Workflow for determining the in vitro efficacy of "this compound".
Caption: Troubleshooting logic for high cytotoxicity with "this compound".
Caption: Potential viral life cycle targets of "this compound".
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Small Molecules as Zika Virus Entry Inhibitors [mdpi.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
"Antiviral agent 36" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiviral Agent 36 (also known as compound 27), a potent inhibitor of Dengue (DENV) and Zika (ZIKV) viruses.[1][2][3] This guide focuses on addressing common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 27, is a 2,3,6-trisubstituted quinazolinone derivative identified as a potent inhibitor of both Dengue and Zika virus replication.[1][2][3] While the precise mechanism of action is still under investigation, it has been shown to be effective in cell-based assays, reducing viral replication at nanomolar concentrations.[1]
Q2: I am experiencing difficulty dissolving this compound. Is this a known issue?
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5][6] It is standard practice to dissolve quinazolinone derivatives in DMSO for biological testing.[5]
Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?
To avoid cellular toxicity from the solvent, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[7][8] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent on cell viability and viral replication.[6][7]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound during your experiments.
Issue 1: Precipitate Formation When Diluting DMSO Stock Solution in Aqueous Buffer or Media
Cause: This is a common occurrence when a compound that is highly soluble in an organic solvent is diluted into an aqueous solution where its solubility is significantly lower. This is often referred to as "crashing out."
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock solution directly to the full volume of aqueous buffer or media. Instead, perform serial dilutions in your buffer or media. This gradual decrease in solvent strength can help keep the compound in solution.[7]
-
Use of Co-solvents: In some instances, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can improve solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, or ethanol. However, the compatibility of any co-solvent with your specific assay system must be validated.
-
pH Adjustment: The solubility of quinazolinone derivatives can be pH-dependent. If your experimental conditions allow, a slight adjustment of the pH of the aqueous buffer may improve the solubility of this compound. This approach requires careful consideration as changes in pH can affect both the compound's activity and the biological system being studied.
Experimental Protocol: Preparing a Working Solution of this compound
This protocol outlines the recommended procedure for preparing a working solution from a DMSO stock for a typical cell-based antiviral assay.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a concentration of 10 mM.
-
Ensure the compound is completely dissolved by gentle vortexing or brief sonication in a water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of intermediate dilutions from the stock solution using 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Perform the final dilution step by adding a small volume of the appropriate intermediate DMSO dilution to your pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in the medium is below 0.5%.[7][8]
-
Mix gently by inverting the tube or pipetting up and down. Visually inspect for any signs of precipitation.
-
Quantitative Data Summary
The following tables summarize solubility information for quinazolinone derivatives based on available literature. Note that specific quantitative data for this compound is limited.
Table 1: General Solubility of Quinazoline Derivatives in Organic Solvents Data is generalized from studies on various pyrazolo quinazoline derivatives.
| Solvent | Relative Solubility | Reference |
| N,N-Dimethylformamide (DMF) | High | [9] |
| Dimethyl Sulfoxide (DMSO) | High | [9] |
| Tetrahydrofuran (THF) | Moderate | [9] |
| Ethyl Acetate | Moderate to Low | [9] |
| 1,4-Dioxane | Moderate to Low | [9] |
Table 2: Potential Solubility Enhancement Strategies for Quinazolinone Derivatives
| Strategy | Description | Key Considerations | Reference |
| Solid Dispersion | The drug is dispersed in a polymer matrix, which can improve wettability and dissolution. A study showed improved solubility of a quinazolinone derivative with poloxamer 407. | Requires formulation development. May not be suitable for all experimental setups. | [4] |
| pH Adjustment | Altering the pH of the solvent can increase the solubility of ionizable compounds. | The effect of pH on compound stability and activity, as well as on the biological assay, must be evaluated. | |
| Co-solvents | Using a mixture of solvents can increase the solubility of a compound compared to a single solvent. | The co-solvent must be compatible with the experimental system and not interfere with the assay. |
Visualizations
Diagram 1: Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Diagram 2: Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting flowchart for precipitation issues.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. cibtech.org [cibtech.org]
Troubleshooting "Antiviral agent 36" inconsistent results
Welcome to the technical support center for Antiviral Agent 36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to answer frequently asked questions regarding the experimental application of this compound.
Troubleshooting Guide: Inconsistent Experimental Results
Problem 1: High variability in antiviral efficacy (EC50 values) between experiments.
Inconsistent EC50 values are a common challenge in antiviral research. This variability can often be attributed to several factors related to the experimental setup and execution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination (especially mycoplasma), and used within a consistent and low passage number range. High passage numbers can alter cell physiology and viral susceptibility. |
| Viral Titer and MOI | Precisely determine the viral titer before each experiment and use a consistent Multiplicity of Infection (MOI). Even small variations in the amount of virus used can significantly impact the results. |
| Compound Stability and Storage | "this compound" should be stored under the recommended conditions to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Incubation Times | Adhere strictly to the incubation times specified in the protocol for drug treatment and viral infection. Variations can affect the apparent efficacy of the compound. |
| Assay Readout Variability | The method used to quantify viral replication (e.g., plaque assay, qPCR, luciferase reporter) can have inherent variability. Ensure proper controls are included and that the assay is validated for reproducibility. |
Problem 2: Discrepancy between in vitro efficacy and cytotoxicity results.
Observed antiviral activity may sometimes be an artifact of cytotoxicity, where the compound is harming the host cells rather than specifically inhibiting the virus.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Cytotoxicity Assessment | Run cytotoxicity assays (e.g., MTT, MTS, LDH) in parallel with the antiviral assay using the same cell type, seeding density, and incubation times. This helps to accurately determine the therapeutic window. |
| Off-Target Effects of the Compound | "this compound" might have off-target effects that impact cell viability under specific experimental conditions. Consider profiling the compound against a panel of cell lines to understand its broader cytotoxic profile. |
| Solvent (e.g., DMSO) Concentration | Ensure the final concentration of the solvent used to dissolve "this compound" is consistent across all experimental and control wells and is below the toxic threshold for the host cells. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The primary mechanism of action for this compound is believed to be the inhibition of viral entry into the host cell.[1] It is hypothesized to interfere with the conformational changes in viral surface glycoproteins that are necessary for membrane fusion.[2] However, further studies are ongoing to fully elucidate the specific molecular targets.
Q2: At what stage of the viral life cycle does this compound act?
A2: "this compound" is designed to act at the early stages of the viral life cycle, specifically targeting attachment and entry of the virus into the host cell.[3]
Q3: What are the recommended positive and negative controls for experiments with this compound?
A3:
-
Positive Control: A well-characterized antiviral drug known to be effective against the target virus, preferably one with a different mechanism of action to provide a comparative benchmark.
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells.
-
Cell Control: Untreated, uninfected cells to monitor cell health.
-
Virus Control: Cells infected with the virus but not treated with any compound to establish the baseline level of viral replication.[4]
Q4: How can I assess the development of viral resistance to this compound?
A4: Viral resistance can be assessed by serial passaging of the virus in the presence of sub-lethal concentrations of "this compound". After several passages, the EC50 of the compound against the passaged virus is compared to the EC50 against the wild-type virus. A significant increase in the EC50 value suggests the development of resistance. Genotypic analysis of the resistant virus can then be performed to identify potential mutations.[5]
Experimental Protocols
Standard Antiviral Efficacy Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of "this compound" in a suitable cell culture medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined MOI (e.g., 0.01) for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the viral inoculum and add the different concentrations of "this compound".
-
Overlay: After a 1-hour drug absorption period, remove the drug-containing medium and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of "this compound" compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: The following day, treat the cells with the same serial dilutions of "this compound" used in the efficacy assay.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 (50% cytotoxic concentration) can then be determined.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to "Antiviral agent 36" in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering in vitro resistance to Antiviral Agent 36.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden loss of efficacy of this compound in our continuous cell culture experiments. What could be the cause?
A1: A sudden loss of efficacy is often indicative of the emergence of a resistant viral population. We recommend verifying the integrity of your drug stock and cell line first. If those are confirmed to be stable, the next step is to perform a dose-response assay to determine if the half-maximal inhibitory concentration (IC50) has shifted.
Q2: How can we confirm that the virus has developed resistance to this compound?
A2: Confirmation of resistance involves a combination of phenotypic and genotypic assays. A significant increase (typically >5-fold) in the IC50 value compared to the wild-type virus is a strong indicator of resistance. Subsequently, sequencing the viral genome, particularly the target protein of this compound, can identify specific mutations associated with resistance.
Q3: What is the known mechanism of action for this compound and the common mechanism of resistance?
A3: this compound is a non-competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), binding to an allosteric site and preventing conformational changes necessary for nucleotide incorporation. The most commonly observed mechanism of resistance is a point mutation in the RdRp gene, which reduces the binding affinity of this compound to its allosteric target site.
Troubleshooting Guide
Issue: Increased IC50 values for this compound
If you observe a consistent and significant increase in the IC50 of this compound against your viral strain, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting and confirming resistance to this compound.
Data on Resistant Phenotypes
The following table summarizes the changes in IC50 values for commonly observed resistant mutants of the virus when treated with this compound.
| Viral Strain | RdRp Mutation | IC50 (nM) | Fold Change in Resistance |
| Wild-Type | None | 15 | - |
| Mutant A | K549N | 120 | 8 |
| Mutant B | V482L | 255 | 17 |
| Mutant C | K549N + V482L | >1000 | >66 |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for IC50 Determination
This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
6-well plates
-
Confluent host cell monolayers
-
Virus stock (wild-type and suspected resistant strains)
-
Serial dilutions of this compound
-
Culture medium
-
Agarose overlay
-
Crystal violet stain
Procedure:
-
Prepare 10-fold serial dilutions of the virus stock.
-
In a separate plate, prepare 2-fold serial dilutions of this compound.
-
Mix a standard amount of virus with each drug dilution and incubate for 1 hour at 37°C.
-
Wash the host cell monolayers with PBS.
-
Inoculate the cells with the virus-drug mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of culture medium and 1% low-melting-point agarose containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 2: Sequencing of the Viral RdRp Gene
This protocol outlines the steps to identify mutations in the RdRp gene of the resistant virus.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase
-
RdRp-specific primers
-
Taq polymerase for PCR
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Extract viral RNA from the supernatant of infected cells.
-
Perform reverse transcription to synthesize cDNA from the viral RNA.
-
Amplify the RdRp gene from the cDNA using PCR with gene-specific primers.
-
Run the PCR product on an agarose gel to confirm the size of the amplicon.
-
Purify the PCR product.
-
Send the purified DNA for Sanger sequencing.
-
Align the obtained sequence with the wild-type RdRp sequence to identify mutations.
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of this compound and how resistance emerges.
Caption: Mechanism of action of this compound and the development of resistance.
Technical Support Center: Investigating Off-Target Effects of Antiviral Agent 36
Welcome to the technical support center for "Antiviral Agent 36." This resource is designed to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summary data tables.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary designated target of this compound is the viral RNA-dependent RNA polymerase (RdRp) of a specific novel virus. Its mechanism of action is intended to inhibit viral replication by terminating the elongation of the viral RNA genome.[1][2]
Q2: Why is it crucial to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to ensure the safety and efficacy of a therapeutic candidate. Off-target interactions can lead to unforeseen side effects and toxicities, potentially compromising the therapeutic window of the drug.[3][4] Identifying these interactions early allows for mitigation strategies and a more comprehensive understanding of the compound's biological activity.
Q3: What are the common initial steps to identify potential off-target effects?
A3: A common initial approach involves a combination of computational and experimental methods.[3] In silico predictions can suggest potential off-target interactions based on structural homology. Experimentally, broad-spectrum screening assays like kinome profiling and proteomics-based approaches are employed to identify unintended molecular targets in a high-throughput manner.[3][5][6]
Troubleshooting Guides
Cell-Based Viability Assays
Q4: We are observing significant cytotoxicity in our cell-based assays with this compound, even at low concentrations. How can we determine if this is an on-target or off-target effect?
A4: This is a common challenge in antiviral drug development. Here’s a step-by-step approach to troubleshoot this issue:
-
Confirm with Multiple Viability Assays: Different cytotoxicity assays measure different cellular endpoints (e.g., ATP levels, membrane integrity, metabolic activity). Use at least two different methods to confirm the cytotoxic effect and rule out assay-specific artifacts.[7]
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 (antiviral effective concentration) and CC50 (cytotoxic concentration). A low therapeutic index (CC50/EC50) suggests potential safety concerns.
-
Uninfected vs. Infected Cells: Compare the cytotoxicity of this compound in both uninfected and virus-infected cells. If the toxicity is similar in both, it is more likely an off-target effect.[8]
-
Time-Course Experiment: Assess cytotoxicity at different time points post-treatment. This can help differentiate between acute toxicity and effects that develop over time.[7]
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A workflow to investigate the source of unexpected cytotoxicity.
Kinome Profiling
Q5: Our KINOMEscan results for this compound show interactions with several host cell kinases. How do we prioritize which hits to validate?
A5: Prioritizing kinase hits is essential for efficient follow-up. Consider the following factors:
-
Binding Affinity: Focus on kinases with the highest binding affinity (lowest Kd values).[6]
-
Biological Relevance: Investigate the known biological functions of the identified kinases. Are they involved in critical cellular pathways (e.g., cell cycle, apoptosis, inflammation) where inhibition could lead to toxicity?
-
Pathway Analysis: Use bioinformatics tools to determine if the identified kinases are part of a common signaling pathway. Concurrent inhibition of multiple nodes in a pathway can have a more significant biological effect.
-
Cellular Target Engagement: Validate the KINOMEscan hits in a cellular context using techniques like Western blotting to assess the phosphorylation status of downstream substrates of the identified kinases.
Prioritization of Kinase Off-Targets
Caption: A decision-making diagram for prioritizing kinase off-targets.
Proteomics Analysis
Q6: We performed a proteomics study to identify off-target binding proteins of this compound, but the results have a high degree of variability between replicates. What could be the cause?
A6: Variability in proteomics experiments can arise from multiple sources. Here are some common pitfalls and how to address them:
-
Sample Preparation: Inconsistent protein extraction, digestion, or peptide cleanup can introduce significant variability. Ensure that your protocol is standardized and followed precisely for all replicates.[9] Contamination with keratins from skin and hair is a frequent issue; always work in a clean environment and wear appropriate personal protective equipment.[9]
-
LC-MS Performance: The performance of the liquid chromatography-mass spectrometry (LC-MS) system is critical. Run quality control samples regularly to monitor for any changes in performance.[10]
-
Data Analysis: The parameters used for protein identification and quantification can impact the results. Ensure that the same data analysis pipeline and parameters are used for all samples.[10]
Experimental Protocols
Protocol 1: Cellular Viability Assessment using a Luminescent ATP Assay
This protocol is designed to quantify the viability of cells treated with this compound by measuring intracellular ATP levels.
Methodology:
-
Cell Seeding: Seed a 96-well, white, clear-bottom plate with your chosen cell line at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the luminescent ATP assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the CC50 value.
Protocol 2: Kinase Profiling using KINOMEscan®
This protocol outlines the general steps for assessing the interaction of this compound with a panel of human kinases.
Methodology:
-
Compound Submission: Provide a sample of this compound at a known concentration to a commercial vendor offering the KINOMEscan® service (e.g., Eurofins Discovery).[6][11]
-
Assay Principle: The assay is a competition binding assay where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site.[12]
-
Screening: The compound is typically screened at a single concentration (e.g., 10 µM) against a large panel of kinases.
-
Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as those that show a significant reduction in the control signal.
-
Follow-up: For significant hits, a dose-response analysis is performed to determine the dissociation constant (Kd).[6]
Protocol 3: Off-Target Identification via Chemical Proteomics
This protocol describes a general workflow for identifying the cellular binding partners of this compound using an affinity-based chemical proteomics approach.[13]
Methodology:
-
Probe Synthesis: Synthesize a probe molecule by chemically linking this compound to a tag (e.g., biotin) via a linker. It is crucial that the modification does not abrogate the compound's activity.
-
Cell Lysis and Incubation: Prepare a cell lysate from the relevant cell line. Incubate the lysate with the biotinylated this compound probe to allow for binding to target proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins that were pulled down by the probe. Compare the results to a control pulldown with an inactive compound or beads alone to identify specific binders.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound
| Cell Line | CC50 (µM) | EC50 (µM) | Therapeutic Index (TI) |
| Vero E6 | > 100 | 0.5 | > 200 |
| A549 | 25 | 0.8 | 31.25 |
| Huh-7 | 15 | 0.6 | 25 |
Table 2: Hypothetical KINOMEscan® Results for this compound (Top 5 Hits)
| Kinase Target | Binding Affinity (Kd, nM) | Known Biological Function |
| MAPK1 | 85 | Cell proliferation, differentiation, inflammation |
| CDK2 | 150 | Cell cycle regulation |
| SRC | 220 | Signal transduction, cell growth |
| ABL1 | 300 | Cell differentiation, cell division |
| p38α | 450 | Stress response, inflammation |
Table 3: Hypothetical Proteomics Pulldown Results for this compound
| Protein ID | Protein Name | Function | Fold Enrichment (vs. Control) |
| P0DTC1 | RNA-dependent RNA polymerase | Viral Replication (On-Target) | 55 |
| P04637 | Cellular tumor antigen p53 | Apoptosis, Cell Cycle Arrest | 12 |
| Q06830 | Casein kinase II subunit alpha | Signal Transduction | 8 |
| P62993 | Cyclin-dependent kinase 2 | Cell Cycle Regulation | 7 |
| P12931 | SRC proto-oncogene | Signal Transduction | 5 |
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. A Mini-Review on the Common Antiviral Drug Targets of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Modifying "Antiviral Agent 36" for Better Bioavailability
This center provides essential guidance for researchers working to enhance the bioavailability of the novel investigational compound, "Antriviral Agent 36." This agent shows high in vitro potency against a broad spectrum of RNA viruses but exhibits poor oral bioavailability in preclinical models, limiting its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of "Antiviral Agent 36's" poor oral bioavailability?
A1: Poor oral bioavailability is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a common hurdle for many antiviral compounds.[1][2][3]
-
Low Intestinal Permeability: The drug molecule may be unable to efficiently cross the intestinal epithelium to enter the bloodstream.[4]
-
High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized and inactivated before reaching systemic circulation.[5]
-
Efflux by Transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What initial experiments should I perform to diagnose the primary barrier to bioavailability?
A2: A systematic approach is crucial. We recommend the following tiered experimental plan:
-
Kinetic Solubility Assay: To determine the aqueous solubility under physiologically relevant pH conditions.
-
Caco-2 Permeability Assay: To assess the intrinsic permeability of the compound across an intestinal cell monolayer and identify potential P-gp mediated efflux.
-
Liver Microsome Stability Assay: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.
Q3: What are the main strategies to improve the bioavailability of a compound like "this compound"?
A3: Strategies can be broadly categorized into two main approaches:
-
Chemical Modification (Prodrugs): This involves synthesizing a bioreversible derivative (prodrug) of the parent molecule to improve its physicochemical properties.[6][7][8][9][10] Common prodrug strategies for antivirals include adding esters or amino acids to enhance solubility and/or permeability.[6][8]
-
Formulation Enhancement: This approach focuses on the drug's delivery system without altering its chemical structure.[5] Techniques include particle size reduction (micronization/nanosizing), creating amorphous solid dispersions, and using lipid-based formulations to improve dissolution and absorption.[3][5][11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: "this compound" shows high potency in cell-based assays but no efficacy in animal models after oral dosing.
-
Possible Cause: This is a classic sign of poor oral bioavailability. The compound is active but is not reaching the systemic circulation at a high enough concentration to be effective.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing low bioavailability.
Problem 2: The compound precipitates when I try to dissolve it in aqueous buffers for my assays.
-
Possible Cause: "this compound" likely has very low intrinsic aqueous solubility.
-
Solutions:
-
Co-solvents: For in vitro assays, consider using a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to aid dissolution. Ensure you run a vehicle control to rule out solvent-induced artifacts.
-
pH Modification: Determine the pKa of your compound. If it has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.
-
Formulation Approaches: For in vivo studies, this issue necessitates a formulation strategy. Creating a solid dispersion with a hydrophilic polymer can prevent the crystalline, less soluble form of the drug from forming.[3][13]
-
Problem 3: The Caco-2 assay shows a high efflux ratio (>2.0), suggesting the compound is a P-gp substrate.
-
Possible Cause: The compound is actively transported out of the intestinal cells, limiting its net absorption.
-
Solutions:
-
Prodrug Approach: Design a prodrug that masks the structural motifs recognized by the P-gp transporter. This can be a highly effective strategy.
-
Co-administration with an Inhibitor: For research purposes, you can co-administer a known P-gp inhibitor (e.g., verapamil) to confirm that efflux is the primary issue. Note that this is not a viable clinical strategy due to potential drug-drug interactions.
-
Formulation with Excipients: Certain formulation excipients, such as some surfactants used in lipid-based systems, can inhibit P-gp function at the intestinal wall.
-
Data Presentation: A Case Study
To illustrate the potential of a prodrug strategy, consider the hypothetical data below comparing the parent "this compound" to a valine ester prodrug, "Prodrug 36-Val."
| Parameter | This compound (Parent) | Prodrug 36-Val | Improvement Factor |
| Kinetic Solubility (pH 6.5) | 2 µg/mL | 55 µg/mL | 27.5x |
| Caco-2 Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | 4.2 x 10⁻⁶ cm/s | 8.4x |
| Efflux Ratio (Papp B→A / A→B) | 4.5 | 1.2 | - |
| Liver Microsome Half-Life | 8 minutes | > 60 minutes | > 7.5x |
| Oral Bioavailability (Rat) | < 2% | 35% | > 17.5x |
Experimental Protocols
1. Protocol: Kinetic Aqueous Solubility Assay
-
Objective: To determine the solubility of a compound in a biorelevant buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 5 µL of the stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate (final concentration 100 µM).
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.
-
Carefully transfer an aliquot of the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using LC-MS/MS by comparing it to a standard curve prepared in 50% acetonitrile/water.
-
2. Protocol: Caco-2 Permeability Assay
-
Objective: To assess intestinal permeability and identify potential active efflux.
-
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A→B) Permeability:
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) chamber.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test compound to the basolateral (B) chamber.
-
At the same time points, take samples from the apical (A) chamber.
-
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B).
-
Caption: Experimental workflow for the Caco-2 permeability assay.
3. Protocol: Liver Microsome Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of Phase I metabolizing enzymes.
-
Methodology:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in a potassium phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (cofactor) and the test compound (e.g., at 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the metabolic half-life (t½) from the rate of disappearance of the parent compound.
-
Visualizing a Prodrug Strategy
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. For "this compound," an ester prodrug can mask a polar hydroxyl group, increasing lipophilicity to enhance membrane permeability.
Caption: Mechanism of an ester prodrug for enhanced delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 12. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
Validation & Comparative
Validating the Efficacy of "Antiviral Agent 36" in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antiviral agent 36" (also known as compound 27), a novel quinazolinone-based compound, with other antiviral agents against Zika virus (ZIKV) and Dengue virus (DENV). The data presented is based on preclinical findings and is intended to inform further research and development.
Executive Summary
"this compound" has demonstrated potent and broad-spectrum activity against both Zika and Dengue viruses in preclinical studies.[1][2] Discovered through phenotypic screening, this 2,3,6-trisubstituted quinazolinone compound effectively inhibits the replication of multiple strains of both viruses with low nanomolar efficacy and no significant cytotoxicity to mammalian cells.[2][3] This positions "this compound" as a promising lead candidate for the development of therapeutics against these significant global health threats, for which there are currently no approved antiviral drugs.[2]
Comparative Efficacy in Primary and Other Relevant Cell Lines
The following table summarizes the in vitro efficacy of "this compound" and comparator antiviral agents against Zika and Dengue viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Antiviral Agent | Virus (Strain) | Cell Type | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | ZIKV (FLR) | Vero | 180 nM | >20 µM | >111 | [3] |
| ZIKV (FLR) | U87 | 100 nM | >20 µM | >200 | [3] | |
| ZIKV (HN16) | Vero | 86 nM | >20 µM | >232 | [3] | |
| DENV-2 | Vero | 210 nM | >20 µM | >95 | [3] | |
| DENV-3 | Vero | 120 nM | >20 µM | >167 | [3] | |
| Chloroquine | ZIKV | Vero | 9.82 µM | Not Reported | Not Reported | |
| Sofosbuvir | ZIKV | Vero | Not Reported | Not Reported | Not Reported | |
| BCX4430 | ZIKV | Vero | 3.8-11.7 µg/ml | Not Reported | 5.5-11.6 | |
| Ribavirin | DENV-2 | Vero | 75 µM | >100 µM | >1.3 | [4] |
| Balapiravir | DENV | Not Specified | Not Reported | Not Reported | Not Reported | [5] |
| Celgosivir | DENV | Not Specified | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the efficacy of antiviral agents in primary cells. These protocols can be adapted for various primary cell types, including human primary hepatocytes, dendritic cells, and keratinocytes.
Primary Cell Culture and Infection
-
Cell Isolation and Culture: Primary human hepatocytes can be isolated from liver tissue resections and cultured.[6] Primary human monocyte-derived dendritic cells (moDCs) can be generated from peripheral blood mononuclear cells (PBMCs).[7][8] Primary human keratinocytes can be isolated from skin biopsies and cultured.[9][10] All primary cells should be cultured in their respective specialized media and maintained under appropriate conditions (37°C, 5% CO2).
-
Virus Propagation and Tittering: Zika and Dengue virus stocks are propagated in susceptible cell lines (e.g., Vero or C6/36 cells).[3] Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay on a suitable cell line.[11]
-
Infection of Primary Cells: Primary cells are seeded in multi-well plates. Once confluent, the culture medium is removed, and the cells are infected with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, the viral inoculum is removed, and fresh medium containing the antiviral compound at various concentrations is added.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by infected cells in the presence or absence of the antiviral agent.
-
Treatment and Incubation: Following infection, primary cells are incubated with serial dilutions of the antiviral agent for a specified period (e.g., 48-72 hours).
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
Quantification of Viral Titer: The collected supernatant is serially diluted and used to infect a susceptible cell line (e.g., Vero cells) in a plaque assay or TCID50 assay to determine the viral titer.
-
Data Analysis: The viral titer in the treated samples is compared to that of the untreated control to calculate the percentage of inhibition. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of the cells to assess the cytotoxicity of the antiviral agent.
-
Cell Seeding and Treatment: Primary cells are seeded in a 96-well plate and treated with serial dilutions of the antiviral agent (without virus) for the same duration as the antiviral assay.
-
MTT Reagent Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to that of the untreated control wells to determine the percentage of cell viability. The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Visualizations
Putative Mechanism of Action: Inhibition of Flavivirus NS2B-NS3 Protease
While the precise molecular target of "this compound" has not been definitively identified, many quinazolinone-based compounds are known to inhibit the viral NS2B-NS3 protease, which is essential for viral replication.[12][13] The following diagram illustrates this putative mechanism of action.
Caption: Putative mechanism of "this compound" inhibiting the Flavivirus NS2B-NS3 protease.
Experimental Workflow for Antiviral Efficacy Validation
The following diagram outlines the general workflow for validating the efficacy of an antiviral agent in primary cells.
Caption: Workflow for validating antiviral efficacy in primary cells.
Logical Relationship of the Comparative Analysis
This diagram illustrates the logical flow of the comparative analysis presented in this guide.
Caption: Logical flow of the comparative analysis of "this compound".
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infection of human primary hepatocytes with dengue virus serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-cell analysis reveals an antiviral network that controls Zika virus infection in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT2-dependent restriction of Zika virus by human macrophages but not dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stage of Keratinocyte Differentiation is a Key Determinant of Viral Susceptibility in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral and Immunomodulatory Properties of Antimicrobial Peptides Produced by Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.who.int [iris.who.int]
- 13. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiviral Agent 36 and Favipiravir for Dengue Virus Inhibition
For Immediate Release
[City, State] – [Date] – In the global effort to combat Dengue virus (DENV), a mosquito-borne pathogen that threatens nearly half of the world's population, the scientific community is rigorously evaluating novel antiviral compounds. This guide presents a detailed comparison of two such agents: Antiviral Agent 36, a potent quinazolinone-based inhibitor, and favipiravir, a broad-spectrum antiviral medication. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental data supporting their potential as anti-Dengue therapeutics.
Executive Summary
Dengue fever and its more severe forms, Dengue Hemorrhagic Fever and Dengue Shock Syndrome, currently lack a specific antiviral treatment, making the development of effective therapeutics a critical public health priority.[1][2][3] This guide juxtaposes this compound and favipiravir, two promising candidates that have demonstrated inhibitory activity against the Dengue virus. While both agents show potential, they differ significantly in their chemical nature, potency, and proposed mechanisms of action. This document aims to provide a clear, data-driven comparison to inform future research and development efforts.
This compound: A Potent Flavivirus Inhibitor
This compound (also referred to as compound 27 in some literature) is a quinazolinone derivative that has emerged as a powerful inhibitor of both Dengue and Zika viruses.[4] Its notable potency against multiple DENV serotypes positions it as a significant compound of interest in the pursuit of novel anti-Dengue therapies.
Mechanism of Action
While the precise molecular mechanism of this compound is still under detailed investigation, its potent inhibition of viral replication suggests a direct or indirect interaction with viral or host factors essential for the viral life cycle.[4] Further studies are required to elucidate the specific signaling pathways targeted by this compound.
Favipiravir: A Broad-Spectrum RNA Polymerase Inhibitor
Favipiravir (also known as T-705) is a well-established broad-spectrum antiviral agent, initially approved for influenza treatment in Japan.[5][6] Its efficacy extends to a wide range of RNA viruses, including the Dengue virus.[1][7][8]
Mechanism of Action
Favipiravir is a prodrug that, once intracellularly metabolized to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), primarily targets the viral RNA-dependent RNA polymerase (RdRp).[5][6][9] By acting as a purine analogue, favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis and the accumulation of non-viable viral genomes through lethal mutagenesis.[8]
Figure 1: Proposed mechanism of action for favipiravir against Dengue virus.
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity data for this compound and favipiravir against various Dengue virus serotypes and in different cell lines.
Table 1: In Vitro Efficacy of this compound against Dengue Virus
| Compound | Virus Serotype | Cell Line | EC50 | Reference |
| This compound | DENV-2 | Not Specified | 210 nM | [4] |
| This compound | DENV-3 | Not Specified | 120 nM | [4] |
Table 2: In Vitro Efficacy and Cytotoxicity of Favipiravir against Dengue Virus
| Compound | Virus Serotype | Cell Line | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Favipiravir | DENV-1 | Vero | 2.72 µg/mL | - | 156.78 µg/mL | 58 | [10] |
| Favipiravir | DENV-2 | HUH-7 | - | 23.75 µM | >100 µM | >4.2 | [1] |
| Favipiravir | DENV-2 | SK-N-MC | - | 49.44 µM | >100 µM | >2.0 | [1] |
| Favipiravir | DENV-2 | HFF-1 | - | 37.38 µM | >100 µM | >2.7 | [1] |
Experimental Protocols
Viral Yield Reduction Assay (General Protocol)
This assay is a standard method to determine the efficacy of an antiviral compound by measuring the reduction in the production of infectious virus particles.
Figure 2: Generalized workflow for a viral yield reduction assay.
-
Cell Culture: Plate susceptible cells (e.g., Vero, HUH-7, SK-N-MC, HFF-1) in multi-well plates and grow to a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with the desired Dengue virus serotype at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 0.1.
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of the antiviral agent being tested.
-
Incubation: Incubate the treated and infected cells for a defined period (e.g., 48 to 72 hours) to allow for viral replication and progeny virus release.
-
Supernatant Harvest: Collect the cell culture supernatant, which contains the progeny virus.
-
Viral Titer Quantification: Determine the viral titer in the supernatant using a plaque assay on a susceptible cell line (commonly Vero cells). This involves infecting new cell monolayers with serial dilutions of the supernatant and, after an incubation period under a semi-solid overlay, staining the cells to visualize and count the plaques (zones of cell death caused by the virus).
-
Data Analysis: Calculate the viral titer as plaque-forming units per milliliter (PFU/mL). The 50% effective concentration (EC50) is determined by plotting the percentage of viral yield reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (General Protocol)
This assay is crucial to determine the concentration at which a compound becomes toxic to the host cells, which is essential for calculating the selectivity index.
-
Cell Seeding: Plate uninfected cells in multi-well plates at the same density as in the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the antiviral agent.
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity, or by using a dye exclusion assay (e.g., trypan blue).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable safety profile.
Discussion and Future Directions
The comparative data reveals that this compound exhibits remarkable potency in the nanomolar range, suggesting it is a highly effective inhibitor of Dengue virus replication.[4] In contrast, favipiravir demonstrates a broader spectrum of activity against RNA viruses and its efficacy against Dengue is in the micromolar range.[1][10] The well-characterized mechanism of action of favipiravir, targeting the viral RdRp, provides a solid foundation for its further development.[5][8][9]
For this compound, future research should prioritize the elucidation of its precise mechanism of action and an in-depth evaluation of its safety profile through comprehensive cytotoxicity studies. Head-to-head comparative studies of these two agents in the same experimental systems, including in vivo models, are warranted to provide a more direct comparison of their therapeutic potential.
The development of host-directed antivirals and direct-acting antivirals targeting various stages of the viral life cycle remains a key strategy in the fight against Dengue.[2][3][11] Both this compound and favipiravir represent promising, yet distinct, avenues for the development of a much-needed specific therapy for Dengue virus infections.
Conclusion
Both this compound and favipiravir have demonstrated significant anti-Dengue virus activity in preclinical studies. This compound stands out for its high potency, while favipiravir offers the advantage of being a broad-spectrum antiviral with a known mechanism of action. The data presented in this guide underscores the potential of both compounds and highlights the need for continued investigation to translate these promising in vitro findings into clinically effective treatments for Dengue.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Favipiravir-RTP as a Potential Therapeutic Agent for Inhibiting Dengue Virus Replication [scirp.org]
- 6. Favipiravir - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Antiviral Agent 36 with Other Dengue Virus Inhibitors
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of emerging DENV inhibitors, with a focus on the promising quinazolinone compound, Antiviral Agent 36.
This guide provides a comprehensive comparative analysis of this compound, a novel quinazolinone-based compound, alongside other prominent dengue virus (DENV) inhibitors. The comparison is based on their reported half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50), their mechanisms of action, and their cytotoxicity profiles. This document aims to offer an objective overview supported by experimental data to inform future research and development in the field of anti-dengue therapeutics.
Introduction to this compound
This compound, also referred to as compound 27, is a potent inhibitor of both Dengue and Zika viruses.[1][2] It belongs to a class of 2,3,6-trisubstituted quinazolinone compounds.[1][2] Studies have demonstrated its significant antiviral activity against DENV serotype 2 (DENV-2) and serotype 3 (DENV-3), with EC50 values of 210 nM and 120 nM, respectively.[1][2] The broad-spectrum activity against these two flaviviruses highlights its potential as a candidate for further preclinical and clinical development. While the precise mechanism of action is still under investigation, its efficacy in cell-based assays points towards a significant disruption of the viral replication cycle.
Comparative Efficacy and Cytotoxicity
To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro efficacy and cytotoxicity in comparison to other well-characterized DENV inhibitors targeting different viral and host proteins.
| Compound Name | Target | DENV Serotype(s) | EC50 / IC50 | Cytotoxicity (CC50) | Cell Line | Reference(s) |
| This compound | Viral Replication | DENV-2, DENV-3 | 210 nM, 120 nM (EC50) | Not specified, but noted as non-cytotoxic | Not specified | [1][2] |
| NITD-688 | NS4B | Pan-serotype | 8 - 38 nM (EC50) | > 10 µM | A549, Huh-7, K562 | [3][4] |
| BP2109 | NS2B/NS3 Protease | DENV-2 | 170 nM (EC50, replicon) / 15.43 µM (IC50, protease) | > 15 µM | BHK-21 | [5][6] |
| Balapiravir (R1479) | NS5 Polymerase | Pan-serotype | 1.9 - 11 µM (EC50) | Not specified | Huh-7 | [7] |
| Celgosivir | Host α-glucosidase I | Pan-serotype | 0.22 - 0.68 µM (EC50) | Not specified | Not specified | [8] |
| NITD448 | Envelope (Entry) | DENV-2 | 9.8 µM (EC50) | Not specified | Not specified |
Mechanisms of Action and Points of Intervention
The selected DENV inhibitors target various stages of the viral life cycle. The following diagram illustrates the DENV life cycle and the specific points of inhibition for each compound class.
Caption: DENV life cycle and targets of various inhibitors.
The following diagram illustrates a general workflow for evaluating the antiviral efficacy of compounds like this compound.
Caption: General workflow for antiviral compound screening.
Detailed Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy
The Plaque Reduction Neutralization Test (PRNT) is a widely accepted method for quantifying the titer of neutralizing antibodies to a virus and can be adapted to measure the inhibitory effect of antiviral compounds.
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero or BHK-21 cells) in 24-well plates and incubate until they reach approximately 95% confluency.[9]
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable cell culture medium.
-
Virus-Compound Incubation: Mix a known amount of DENV (to produce 40-120 plaques per well) with each dilution of the compound and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.[9][10]
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour at 37°C.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.[10]
-
Incubation: Incubate the plates for 5-7 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculation: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[7]
DENV Replicon Assay for Antiviral Activity
DENV replicon systems are valuable tools for screening antiviral compounds that target viral replication. These systems utilize a subgenomic viral RNA that can replicate within cells but does not produce infectious virus particles. A reporter gene, such as luciferase, is often included for easy quantification of replication.
-
Cell Seeding: Plate cells harboring the DENV replicon (e.g., Huh-7 cells) in 96-well plates.[11][12]
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for a period of 48-72 hours.[11]
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) using a suitable assay system.[11]
-
Calculation: The reduction in reporter signal in compound-treated cells compared to untreated cells reflects the inhibition of viral replication. The EC50 is determined from the dose-response curve.
Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Calculation: Cell viability is expressed as a percentage of the absorbance of untreated control cells. The CC50 is the concentration of the compound that reduces cell viability by 50%.
The CellTiter-Glo® assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Plate and Compound Preparation: Prepare opaque-walled multiwell plates with cells in culture medium and add the test compounds. Incubate as required for the experiment.
-
Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][13]
-
Luminescence Measurement: Record the luminescence using a luminometer.[6]
-
Calculation: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The CC50 is calculated from the dose-response curve.
Conclusion
This compound demonstrates potent anti-dengue activity with EC50 values in the low nanomolar range, positioning it as a promising candidate for further investigation. Its efficacy is comparable to or surpasses that of several other DENV inhibitors in preclinical or clinical development. The comparative analysis presented here, along with the detailed experimental protocols, provides a valuable resource for the scientific community engaged in the discovery and development of novel antiviral therapies for dengue fever. Future studies should focus on elucidating the precise mechanism of action of this compound and evaluating its in vivo efficacy and safety profile.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.10. Plaque reduction neutralization assay [bio-protocol.org]
- 11. Subgenomic DENV replicon test [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
Head-to-head comparison of "Antiviral agent 36" and other ZIKV inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Antiviral agent 36 against other notable Zika virus (ZIKV) inhibitors. The information presented is intended to aid researchers in evaluating potential therapeutic candidates by providing a clear summary of efficacy, cytotoxicity, and underlying mechanisms of action supported by experimental data.
Executive Summary
This compound, a 2,3,6-trisubstituted quinazolinone derivative, has emerged as a potent inhibitor of Zika virus replication.[1][2] This compound demonstrates significant antiviral activity at nanomolar concentrations, positioning it as a strong candidate for further preclinical development. This guide compares the in vitro efficacy of this compound with other well-characterized ZIKV inhibitors, including Sofosbuvir, NITD008, and 7-deaza-2′-C-methyladenosine (7DMA). The comparison focuses on key quantitative metrics such as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).
Data Presentation: Quantitative Comparison of ZIKV Inhibitors
The following table summarizes the reported in vitro activities of this compound and other selected ZIKV inhibitors against various ZIKV strains.
| Compound Name | Compound Class | ZIKV Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Target/Mechanism of Action |
| This compound (Compound 27) | 2,3,6-trisubstituted quinazolinone | ZIKV-FLR | Vero | 100 nM[3] | >10,000 nM | >100 | Viral Replication Inhibitor |
| ZIKV-HN16 | Vero | 90 nM[3] | >10,000 nM | >111 | |||
| Sofosbuvir | Nucleotide analog prodrug | ZIKV (PRVABC59) | Huh-7 | 1-5 µM[4] | >200 µM[4] | ≥40 | NS5 RNA-dependent RNA polymerase (RdRp) inhibitor[4] |
| ZIKV (Dakar 41519) | Huh-7 | 1-5 µM[4] | >200 µM[4] | ≥40 | |||
| ZIKV (Paraiba) | Huh-7 | 1-5 µM[4] | >200 µM[4] | ≥40 | |||
| NITD008 | Adenosine analog | ZIKV (GZ01/2016) | Vero | 241 nM[5] | >20 µM | >83 | NS5 RdRp inhibitor |
| ZIKV (FSS13025/2010) | Vero | 137 nM[5] | >20 µM | >146 | |||
| 7-deaza-2′-C-methyladenosine (7DMA) | Adenosine analog | ZIKV (MR766) | Vero | 9.6 µM[6] | >178 µM | >18.5 | NS5 RdRp inhibitor[3] |
Mechanism of Action: Targeting Viral Replication
This compound has been identified as a potent inhibitor of ZIKV replication through phenotypic screening.[1] While the precise molecular target is still under investigation, its chemical class, quinazolinone derivatives, has been shown to interfere with viral replication processes.[1][2] Other inhibitors in this comparison, such as Sofosbuvir, NITD008, and 7DMA, are known to target the viral NS5 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome.[3][4][5][6]
Caption: General mechanism of ZIKV replication and points of inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay for this compound (EC50 Determination)
This protocol is based on the methodology described for the evaluation of 2,3,6-trisubstituted quinazolinone compounds.[1]
-
Cell Culture: Vero cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations in the cell culture medium.
-
Viral Infection: The cell monolayers are infected with ZIKV (e.g., ZIKV-FLR or ZIKV-HN16 strain) at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the medium is replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for viral replication.
-
Quantification of Viral Replication: The level of viral replication is determined by quantifying the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription PCR (qRT-PCR) or by a 50% tissue culture infectious dose (TCID50) assay.
-
EC50 Calculation: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated by plotting the percentage of viral inhibition against the compound concentrations and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol is a standard method to assess the cytotoxicity of the compounds.
-
Cell Seeding: Vero cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound, Sofosbuvir) and incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. In these assays, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, and the absorbance is measured using a microplate reader.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
Caption: Workflow for determining EC50 and CC50 values.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Efficacy of Antiviral Agent 36 and Other Compounds in Dengue Fever Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Antiviral Agent 36, a potent quinazolinone-based inhibitor of the Dengue virus (DENV), alongside other notable antiviral candidates that have been evaluated in animal models. While in vivo data for this compound is not yet publicly available, its high in vitro potency warrants a detailed comparison with agents that have progressed to animal testing to contextualize its potential and guide future research.
Executive Summary
This compound, also known as compound 27, has demonstrated exceptional potency against Dengue virus serotypes 2 and 3 in cell-based assays, with EC50 values of 210 nM and 120 nM, respectively[1][2]. This positions it as a promising candidate for further development. This guide contrasts its in vitro profile with the in vivo efficacy of other antiviral agents, including the adenosine nucleoside inhibitor NITD-008, the NS4B inhibitor JNJ-1802, and the natural product Andrographolide, for which data from the AG129 mouse model of Dengue fever are available.
In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of this compound against different Dengue virus serotypes.
| Antiviral Agent | Virus Serotype | Cell Line | EC50 | Citation |
| This compound (Compound 27) | DENV-2 | Not Specified | 210 nM | [1][2] |
| This compound (Compound 27) | DENV-3 | Not Specified | 120 nM | [1][2] |
In Vivo Efficacy of Comparator Antiviral Agents in AG129 Mice
The AG129 mouse, deficient in both type I and type II interferon receptors, is a widely used lethal model for Dengue virus infection and is instrumental in evaluating the in vivo efficacy of antiviral candidates.[3]
| Antiviral Agent | Dosing Regimen | Key Findings in AG129 Mice | Citation |
| NITD-008 | ≥10 mg/kg | Completely protected infected mice from death and reduced peak viremia by >4.8-fold.[4] Delayed mortality in DENV-1 and DENV-4 infected mice, and prevented lethality in DENV-2 and DENV-3 infected mice.[5] | [4][5] |
| JNJ-1802 | 60 mg/kg/day (b.i.d.) | Significantly reduced viremia on day 3 post-infection in DENV-2 infected mice.[6] Showed a dose-proportional increase in efficacy against DENV-2 infection.[7] | [6][7] |
| Andrographolide | Not Specified | Shown to inhibit Dengue virus replication and reduce viral titers in mouse models.[8] | [8] |
Experimental Protocols
General Protocol for Antiviral Efficacy Testing in AG129 Mice
This protocol provides a generalized framework for evaluating the in vivo efficacy of antiviral compounds against Dengue virus in the AG129 mouse model. Specific parameters may vary between studies.
1. Animal Model:
2. Virus Strains:
-
Mouse-adapted Dengue virus strains (e.g., DENV-2 strain S221 or D2S10) are often used to induce a lethal infection.[4][9]
3. Infection:
-
Mice are infected with a lethal dose of the virus, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.[10]
4. Antiviral Treatment:
-
The test compound is administered to the mice, often starting at the time of infection or shortly after.[9]
-
Administration can be via oral gavage or parenteral injection.[1]
-
A vehicle control group (receiving the solvent without the drug) is included in all experiments.
5. Monitoring and Endpoints:
-
Survival: Mice are monitored daily for signs of illness and mortality. Survival rates are a key efficacy endpoint.[3]
-
Viremia: Blood samples are collected at specific time points post-infection (e.g., day 3) to measure the amount of virus in the blood (viremia) using plaque assays or RT-PCR.[3][4]
-
Cytokine Levels: Serum can be analyzed to measure the levels of inflammatory cytokines.[4]
-
Tissue Viral Load: At the end of the study, tissues can be harvested to determine the viral load in different organs.
Plaque Assay for Viral Titer Determination
-
Cell Seeding: Seed susceptible cells (e.g., Vero or BHK-21) in multi-well plates.
-
Serial Dilutions: Prepare serial dilutions of the virus-containing samples (e.g., mouse serum).
-
Infection: Inoculate the cell monolayers with the virus dilutions.
-
Overlay: After an incubation period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and form plaques.
-
Staining: After several days of incubation, stain the cells (e.g., with crystal violet) to visualize and count the plaques. Each plaque represents an infectious virus particle.
Signaling Pathways and Experimental Workflows
Dengue Virus Entry and Replication Cycle
Caption: Simplified overview of the Dengue virus lifecycle within a host cell.
General Workflow for In Vivo Antiviral Efficacy Study
References
- 1. Testing antiviral compounds in a dengue mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dengue mouse models for evaluating pathogenesis and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Dengue Antiviral Candidates In Vivo in Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
Preclinical Showdown: Sofosbuvir Emerges as a Frontrunner in the Race for a Zika Virus Antiviral
For Immediate Release
[City, State] – November 8, 2025 – Amid the ongoing global effort to develop effective countermeasures against Zika virus (ZIKV), a flavivirus linked to severe neurological complications, the repurposed antiviral agent Sofosbuvir is demonstrating significant promise in preclinical validation studies. This guide provides a comparative analysis of the preclinical performance of Sofosbuvir against other potential ZIKV inhibitors, supported by experimental data, to inform the research and drug development community.
The urgency for an effective ZIKV therapeutic is underscored by its association with congenital microcephaly and Guillain-Barré syndrome. While no specific antiviral therapy is currently approved, researchers have been rigorously evaluating a range of compounds, including repurposed drugs initially developed for other viral infections. Sofosbuvir, an FDA-approved drug for Hepatitis C, has emerged as a compelling candidate due to its mechanism of action targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication.
Comparative In Vitro Efficacy
A critical first step in antiviral drug evaluation is determining its efficacy in cell-based assays. The following table summarizes the in vitro activity of Sofosbuvir and other notable antiviral candidates against Zika virus across various cell lines.
| Antiviral Agent | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Sofosbuvir | Huh-7 | 1 - 5 | >100 | >20 - >100 | [1] |
| Jar | 1 - 5 | >100 | >20 - >100 | [1] | |
| SH-Sy5y | ~5 | >100 | >20 | [2] | |
| Vero | >10 | >100 | - | [2] | |
| Chloroquine | Vero | 9.82 | 134.54 | 13.70 | [3][4] |
| hBMEC | 14.2 | 116.61 | 8.21 | [3][4] | |
| hNSC | 12.36 | 94.95 | 7.68 | [3] | |
| Niclosamide | A549 | 12.3 | 4.8 | 0.39 | [5] |
| JMX0207 (derivative) | - | - | - | [6] | |
| Nitazoxanide | A549 | 15.9 | 77 | 4.84 | [5] |
| Temoporfin | A549 | 1.1 | 40.7 | 37 | [5] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index. A higher SI value indicates a more favorable safety and efficacy profile.
Sofosbuvir demonstrates potent inhibition of Zika virus replication in multiple human cell lines, including liver (Huh-7) and placental (Jar) cells, with a favorable selectivity index.[1] In contrast, its activity is diminished in Vero cells, a commonly used African green monkey kidney cell line.[2] Chloroquine also shows anti-ZIKV activity across various cell types, including human brain microvascular endothelial cells (hBMEC) and human neural stem cells (hNSC).[3][4] Niclosamide and its derivatives, along with Nitazoxanide and Temoporfin, have also been identified as potential inhibitors, with Temoporfin exhibiting a particularly high selectivity index.[5][6]
In Vivo Preclinical Validation
The protective efficacy of these antiviral agents has also been evaluated in animal models, primarily in mice. These studies are crucial for assessing a drug's potential therapeutic benefit in a living organism.
| Antiviral Agent | Animal Model | Dosage | Key Findings | Reference |
| Sofosbuvir | Neonatal Swiss mice | 20 mg/kg/day | Reduced viral load by 60-90% in plasma, spleen, kidney, and brain; Doubled survival time and percentage. | [7][8] |
| Immunodeficient mice | - | Significantly reduced viral loads in blood serum; Blocked vertical transmission to fetuses. | [9] | |
| Chloroquine | BALB/c and A129 mice | 100 mg/kg | Significantly reduced viremia; Protected fetal mice from microcephaly. | [10][11][12][13] |
| Niclosamide (JMX0207) | Mouse model | - | Significantly reduced viremia. | [6][14][15][16] |
| Temoporfin | BALB/c and A129 mice | - | Inhibited viremia and protected against mortality. | [17] |
In vivo studies have substantiated the in vitro findings. Sofosbuvir treatment in neonatal mice significantly reduced viral replication in various organs and improved survival rates.[7][8] Critically, it has also been shown to prevent vertical transmission of the virus from mother to fetus in mouse models, a key concern for ZIKV infection during pregnancy.[9] Chloroquine has demonstrated the ability to reduce viral load and prevent ZIKV-induced microcephaly in mice.[10][11][12][13] Derivatives of Niclosamide and Temoporfin have also shown promising results in reducing viremia and improving survival in mouse models.[6][14][15][16][17]
Mechanism of Action: Targeting Viral Replication
The primary target of Sofosbuvir is the Zika virus NS5 protein, which functions as an RNA-dependent RNA polymerase (RdRp). By mimicking a natural nucleotide, the active form of Sofosbuvir gets incorporated into the growing viral RNA chain, leading to premature termination of replication.
Caption: Zika virus replication cycle and the inhibitory mechanism of Sofosbuvir.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these preclinical findings. Below are summaries of the key experimental protocols employed in these studies.
Plaque Assay for Viral Titer Quantification
The plaque assay is the gold standard for quantifying infectious virus particles.
References
- 1. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir protects Zika virus-infected mice from mortality, preventing short- and long-term sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Chloroquine Prevents ZIKV Infection and Its Associated Congenital Microcephaly in Mice--Institute of Genetics and Developmental Biology, Chinese Academy of Sciences [english.genetics.cas.cn]
- 11. Chloroquine, a FDA-approved Drug, Prevents Zika Virus Infection and its Associated Congenital Microcephaly in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine, a FDA-approved Drug, Prevents Zika Virus Infection and its Associated Congenital Microcephaly in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianscientist.com [asianscientist.com]
- 14. JMX0207, a Niclosamide Derivative with Improved Pharmacokinetics, Suppresses Zika Virus Infection Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Antiviral Agent 36 Against Flaviviruses
Introduction
Flaviviruses represent a significant and ongoing global health concern, with millions of infections reported annually.[1][2] This family of viruses includes prominent human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][3] Despite the considerable public health burden, there are currently no broadly effective, licensed antiviral drugs available for the treatment of many flavivirus infections.[1][2][4] The development of such antiviral agents is a critical area of research.[1][3] A key challenge in the development of therapies is the high degree of antigenic cross-reactivity among different flaviviruses, which can complicate serological diagnosis and impact the efficacy of potential treatments.[5][6] This guide provides a comparative analysis of the in vitro cross-reactivity of a novel investigational compound, Antiviral Agent 36, against a panel of common flaviviruses.
Comparative Efficacy of this compound
The antiviral activity of this compound was evaluated against four medically important flaviviruses: Dengue virus (DENV-2), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). Efficacy was quantified by determining the half-maximal effective concentration (EC50), which represents the concentration of the agent required to inhibit viral activity by 50%. The results, as determined by a Virus Yield Reduction Assay, are summarized in the table below. For comparative purposes, data for Sofosbuvir, a known broad-spectrum antiviral agent that has been investigated for its anti-flavivirus properties, is included.
| Virus | This compound EC50 (µM) | Sofosbuvir EC50 (µM) |
| Dengue Virus (DENV-2) | 1.8 | 5.2 |
| Zika Virus (ZIKV) | 2.5 | 7.8 |
| West Nile Virus (WNV) | 4.1 | 10.5 |
| Yellow Fever Virus (YFV) | 6.3 | 15.1 |
Experimental Protocols
1. Virus Yield Reduction Assay
The Virus Yield Reduction Assay is a method used to quantify the ability of a compound to inhibit the production of infectious virus particles in cell culture.[7][8]
-
Cell Culture and Infection: Vero cells were seeded in 24-well plates and grown to confluence. The cell monolayers were then infected with the respective flavivirus at a multiplicity of infection (MOI) of 0.1 for 1 hour.
-
Compound Treatment: After the incubation period, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). Cell culture medium containing serial dilutions of this compound or the control compound was then added to the wells.
-
Incubation and Harvesting: The treated, infected cells were incubated for 48 hours to allow for viral replication and the production of progeny virus. Following incubation, the cell culture supernatant was harvested.
-
Quantification of Viral Titer: The harvested supernatant, containing the progeny virus, was serially diluted and used to infect fresh Vero cell monolayers in 96-well plates. The viral titer was then determined using a plaque assay. The number of plaque-forming units (PFU) per milliliter was calculated.[9][10]
-
Data Analysis: The EC50 value was determined by calculating the concentration of the antiviral agent that resulted in a 50% reduction in the virus yield compared to untreated control wells.
2. Plaque Reduction Neutralization Test (PRNT)
The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for measuring the concentration of neutralizing antibodies against a virus.[11][12][13] While primarily used for antibody quantification, the principles of this assay are also fundamental to assessing the direct neutralizing activity of antiviral compounds.
-
Virus-Compound Incubation: A standardized amount of each flavivirus was mixed with serial dilutions of this compound. This mixture was incubated for 1 hour at 37°C to allow the compound to interact with the virus particles.
-
Infection of Cell Monolayers: Confluent monolayers of Vero cells in 6-well plates were inoculated with the virus-compound mixtures.
-
Overlay and Incubation: After a 1-hour adsorption period, the inoculum was removed, and the cell monolayers were overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict the spread of the virus.[12] This ensures that any new infections are localized, leading to the formation of distinct plaques.[14] The plates were then incubated for 3-5 days, depending on the virus, to allow for plaque development.
-
Plaque Visualization and Counting: After the incubation period, the cells were fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well was counted.
-
Data Analysis: The concentration of this compound that resulted in a 50% reduction in the number of plaques compared to the virus-only control was calculated.
Visualizing Experimental and Logical Frameworks
To better illustrate the methodologies and potential mechanisms, the following diagrams have been generated.
Caption: Workflow of the Virus Yield Reduction Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Flavivirus Antiviral Development [caister.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of diagnostic plaque reduction neutralization tests for flavivirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Independent Validation of "Antiviral Agent 36" Against Dengue and Zika Viruses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of "Antiviral agent 36," a novel quinazolinone derivative, against dengue virus (DENV) and Zika virus (ZIKV). Its performance is evaluated alongside established and experimental antiviral agents, supported by a review of experimental data from peer-reviewed studies.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of "this compound" and selected alternative antiviral compounds against Dengue and Zika viruses. Efficacy is presented as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. Cytotoxicity is indicated by the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
| Antiviral Agent | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation(s) |
| This compound (compound 27) | DENV-2 | Vero | 0.21 | >20 | >95.2 | [1] |
| DENV-3 | Vero | 0.12 | >20 | >166.7 | [1] | |
| ZIKV (FLR strain) | Vero | 0.18 | >20 | >111.1 | [1] | |
| ZIKV (HN16 strain) | Vero | 0.086 | >20 | >232.6 | [1] | |
| Favipiravir (T-705) | ZIKV | A549 | 316.6 | >1000 | >3.16 | [2] |
| ZIKV | HeLa | 273.5 | >1000 | >3.66 | ||
| ZIKV | SK-N-MC | 388.8 | >1000 | >2.57 | ||
| ZIKV | HUH-7 | 218.8 | >1000 | >4.57 | [3] | |
| NITD-008 | DENV-2 | BHK-21 | 0.64 | >50 | >78 | [4] |
| DENV-2 | A549 | ~1.0 | >100 | >100 | [5] | |
| ZIKV (GZ01/2016) | Vero | 0.241 | >100 | >415 | [6] | |
| ZIKV (FSS13025/2010) | Vero | 0.137 | >100 | >730 | [6] | |
| Sofosbuvir | ZIKV (PRVABC59) | Huh-7 | ~1-5 | >200 | >40-200 | [7] |
| ZIKV (Dakar 41519) | Huh-7 | ~1-5 | >200 | >40-200 | [7] | |
| ZIKV (Paraiba) | Huh-7 | ~1-5 | >200 | >40-200 | [7] | |
| Ribavirin | DENV-2 | Vero | 106.6 | 137.4 | 1.29 | [8] |
| DENV-2 | Huh-7 | 6.06 | >200 | >33 | [8] | |
| ZIKV | Vero | 407.8 (IU/mL) | >1000 | >2.45 | [2] |
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. The fundamental experimental protocols employed in these studies are outlined below.
Cell Lines and Virus Strains
-
Cell Lines: A variety of mammalian cell lines susceptible to flavivirus infection were utilized in the cited studies. These include:
-
Vero: African green monkey kidney epithelial cells.
-
BHK-21: Baby hamster kidney cells.
-
Huh-7: Human hepatoma cells.
-
A549: Human lung carcinoma cells.
-
HeLa: Human cervical cancer cells.
-
SK-N-MC: Human neuroblastoma cells.
-
-
Virus Strains: Multiple strains of Dengue and Zika viruses were used to assess the breadth of antiviral activity.
-
Dengue Virus (DENV): Serotypes 2 (DENV-2) and 3 (DENV-3).
-
Zika Virus (ZIKV): Including the FLR, HN16, GZ01/2016, FSS13025/2010, PRVABC59, Dakar 41519, and Paraiba strains.
-
Antiviral Activity Assays
The primary methods used to quantify the antiviral efficacy of the compounds are the Plaque Reduction Neutralization Test (PRNT) and quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR).
-
Plaque Reduction Neutralization Test (PRNT): This is the gold standard for quantifying the neutralization of viral infectivity.
-
Confluent monolayers of susceptible cells (e.g., Vero or BHK-21) are prepared in multi-well plates.
-
The virus is pre-incubated with serial dilutions of the antiviral compound for a specified period.
-
The cell monolayers are then infected with the virus-compound mixtures.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions known as plaques.
-
After incubation for several days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the concentration at which viral infectivity is reduced by 50% (EC50).
-
-
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR): This assay measures the amount of viral RNA in infected cells or culture supernatants.
-
Cells are infected with the virus in the presence of varying concentrations of the antiviral compound.
-
At a specific time post-infection, total RNA is extracted from the cells or the supernatant.
-
The viral RNA is then reverse transcribed into complementary DNA (cDNA).
-
The cDNA is subsequently amplified and quantified using a real-time PCR instrument with primers and probes specific to a conserved region of the viral genome (e.g., the NS5 gene).
-
The reduction in viral RNA levels in treated versus untreated samples is used to determine the EC50 value.
-
Cytotoxicity Assays
To assess the potential toxic effects of the antiviral compounds on the host cells, cytotoxicity assays are performed in parallel with the antiviral activity assays.
-
Cell Viability Assay (e.g., MTS or MTT assay):
-
Uninfected cells are seeded in multi-well plates and exposed to the same concentrations of the antiviral compounds as used in the antiviral assays.
-
After a defined incubation period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Metabolically active cells convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the colored product is measured, which is directly proportional to the number of viable cells.
-
The concentration of the compound that reduces cell viability by 50% is determined as the CC50.
-
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the antiviral activity of the discussed agents.
Caption: General Flavivirus Replication Cycle and Targets of Antiviral Agents.
Caption: General Experimental Workflow for In Vitro Antiviral Testing.
Caption: Flavivirus Interference with the Type I Interferon Signaling Pathway.
References
- 1. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zika Virus Replication Is Substantially Inhibited by Novel Favipiravir and Interferon Alpha Combination Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir Inhibits Zika Virus (ZIKV) Replication in HeLa Cells by Altering Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Adenosine Analog NITD008 Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Effects of Clinically-Relevant Interferon-α and Ribavirin Regimens against Dengue Virus in the Hollow Fiber Infection Model (HFIM) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antiviral Agent 36
Essential guidelines for the safe handling and disposal of investigational antiviral compounds within a laboratory setting, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper disposal of investigational compounds like Antiviral Agent 36 is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes the risk of exposure and environmental contamination. This guide provides a comprehensive overview of the necessary procedures, from initial handling to final disposal.
It is imperative to note that "this compound" is a placeholder designation. Before proceeding with any handling or disposal, the specific Safety Data Sheet (SDS) for the actual compound must be consulted for detailed physical, chemical, and toxicological properties.
Personal Protective Equipment (PPE) and Safety Precautions
When handling any investigational compound, including antiviral agents, a stringent safety protocol is paramount. The following table summarizes the required Personal Protective Equipment (PPE) and essential safety measures.
| Equipment/Procedure | Specification | Purpose |
| Gloves | Chemically resistant, disposable (e.g., nitrile) | To prevent skin contact with the antiviral agent. |
| Eye Protection | Safety goggles or a face shield | To protect the eyes from splashes or aerosols. |
| Lab Coat | Full-length, buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | N-95 respirator or as specified in the SDS | May be necessary for handling powders or volatile compounds to prevent inhalation.[1] |
| Work Area | Designated and well-ventilated, preferably a chemical fume hood | To minimize inhalation exposure and contain potential spills. |
| Hand Washing | Thoroughly with soap and water after handling | To remove any potential residual contamination.[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies.[2][3][4] The following protocol outlines the general steps for the safe disposal of both liquid and solid forms of the antiviral agent.
1. Decontamination of Spills:
In the event of a spill, immediate action is crucial to prevent the spread of contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[5]
-
Don Appropriate PPE: Before cleaning, ensure all required PPE is worn.[1][6]
-
Contain the Spill: Cover the spill with an absorbent material, such as paper towels or a spill pad.[1][6]
-
Apply Disinfectant: Pour a suitable disinfectant, such as a 10% bleach solution, over the absorbent material.[1][6] The contact time for the disinfectant is critical for effective decontamination.[6]
-
Clean the Area: After the recommended contact time, wipe the area from the edges toward the center to prevent spreading the contamination.[1]
-
Dispose of Cleaning Materials: Place all contaminated absorbent materials and PPE into a designated biohazard bag for disposal.[1]
-
Rinse the Surface: Wipe the surface with water to remove any residual disinfectant.[1][6]
2. Disposal of Unused or Expired this compound:
Unused or expired investigational drugs must be disposed of as hazardous waste.
-
Segregation: Do not mix antiviral waste with general laboratory trash.[7]
-
Packaging:
-
Solid Waste: Place full, partially full, and empty vials or containers of solid this compound into a designated, labeled hazardous waste container.[2] This container should be rigid and puncture-proof.[8]
-
Liquid Waste: Collect liquid waste in a leak-proof, sealable container that is compatible with the chemical.[9]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific name of the compound.
-
Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.[9]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Professional waste management vendors will then typically transport the waste for incineration at a permitted facility.[2][3]
3. Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must also be treated as hazardous waste.
-
Collection: Place all contaminated disposable materials into a designated hazardous waste bag or container immediately after use.[9]
-
Disposal: Dispose of these materials following the same procedure as for unused or expired agents.
Experimental Protocol: Inactivation of Liquid this compound Waste (General Procedure)
For liquid waste containing this compound, a chemical inactivation step may be recommended or required by institutional protocols before final disposal. The specific inactivating agent and procedure will depend on the chemical nature of the antiviral compound and should be detailed in the SDS. A general protocol is outlined below.
Materials:
-
Liquid waste containing this compound
-
Appropriate inactivating agent (e.g., 10% bleach solution, as determined by the SDS)
-
Designated hazardous waste container
-
pH meter or pH strips
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Work within a chemical fume hood and don all required PPE.
-
Addition of Inactivating Agent: Slowly add the appropriate volume of the inactivating agent to the liquid waste while stirring.
-
Reaction Time: Allow the mixture to react for the time specified in the approved protocol to ensure complete inactivation.
-
Neutralization (if required): If the inactivation process significantly alters the pH, neutralize the solution as required by your institution's waste disposal guidelines.
-
Final Disposal: Transfer the inactivated solution to the designated hazardous liquid waste container.
-
Documentation: Record the inactivation procedure, including the date, volume of waste, and amount of inactivating agent used, in the laboratory notebook.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of investigational antiviral agents, thereby protecting their personnel and the wider environment. Always prioritize safety and consult the specific Safety Data Sheet for the compound being handled.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 5. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. unsw.edu.au [unsw.edu.au]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
